1,6-Naphthyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,6-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLYFJIEFIZBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343376 | |
| Record name | 1,6-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-81-0 | |
| Record name | 1,6-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1,6-Naphthyridin-2-amine (CAS: 17965-81-0): A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Naphthyridin-2-amine, with the CAS number 17965-81-0, is a heterocyclic aromatic compound that has garnered significant attention in the field of medicinal chemistry. While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in its role as a versatile and privileged scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the extensive applications of the 1,6-naphthyridine core in the development of potent kinase inhibitors and other therapeutic agents. The derivatives of this scaffold have shown promise in targeting a range of diseases, including cancer and inflammatory conditions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 17965-81-0 | [1] |
| Molecular Formula | C₈H₇N₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=NC2=C1C=NC=C2)N | [1] |
| InChI | InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | [2] |
| Appearance | White solid | [3] |
| Melting Point | <40 ºC (for the parent 1,6-naphthyridine) | [3] |
Synthesis of the 1,6-Naphthyridine Core
The synthesis of the 1,6-naphthyridine scaffold can be achieved through various chemical strategies. One documented method involves a microwave-assisted synthesis using malononitrile as a starting material. This technique is noted for its efficiency and operation at low temperatures. The process leads to a 1,6-naphthyridinone intermediate, which can then be converted to the desired this compound through chemical reactions such as hydrogenation or nitration followed by reduction.
Another established method for constructing the 1,6-naphthyridine ring system is the Skraup reaction, which involves the reaction of an aminopyridine with a glycerol derivative in the presence of sulfuric acid and an oxidizing agent.[3] Refinements to this reaction have enabled the synthesis of 1,6-naphthyridine in modest yields.[3]
A general synthetic workflow for the creation of substituted 1,6-naphthyridin-2(1H)-ones often starts from a pre-formed pyridine ring.[4]
Caption: General synthetic workflow for 1,6-naphthyridin-2(1H)-ones.
Application as a Privileged Scaffold in Drug Discovery
The 1,6-naphthyridine nucleus is a prominent "privileged structure" in medicinal chemistry.[4] This is due to its ability to serve as a versatile framework for the development of ligands for multiple biological targets. The true therapeutic potential is realized in its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, which have been extensively investigated as potent inhibitors of various protein kinases.
Kinase Inhibition
The 1,6-naphthyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets implicated in cancer and other diseases.
-
FGFR4 Inhibitors: Derivatives of 1,6-naphthyridin-2-one have been designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma and colorectal cancer.[5][6][7] The representative compound 19g from one study demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines, leading to tumor inhibition in a xenograft mouse model.[5] Another compound, A34 , showed potent FGFR4 inhibitory activity and anti-proliferative effects in FGFR4-dependent hepatocellular carcinoma cell lines.[6][7]
-
Hsp90 Inhibitors: Novel analogs of the antibiotic novobiocin, based on the 1,6-naphthyridin-2(1H)-one scaffold, have been developed as inhibitors of Heat Shock Protein 90 (Hsp90).[8] Hsp90 is a molecular chaperone that is overexpressed in many cancers, making it a valuable therapeutic target.[8] The synthesized compounds were evaluated against breast cancer cell lines and shown to induce the degradation of Hsp90 client proteins.[8]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.
Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.
Biological Activity of 1,6-Naphthyridine Derivatives
The following table summarizes the biological activities of various derivatives of the 1,6-naphthyridine scaffold. It is important to note that these activities are attributed to the modified structures and not to the parent this compound.
| Derivative Class | Target | Biological Activity | Indication | Reference |
| 1,6-Naphthyridin-2-one | FGFR4 | Potent and selective inhibition | Hepatocellular Carcinoma, Colorectal Cancer | [5][6][7] |
| 1,6-Naphthyridin-2(1H)-one | Hsp90 | Inhibition, degradation of client proteins | Breast Cancer | [8] |
| Benzo[b][4]naphthyridines | MAO-B | Inhibition | Alzheimer's Disease | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of new chemical entities. Below is a representative protocol for the synthesis of a substituted 1,6-naphthyridine derivative, adapted from the literature.
General Procedure for the Synthesis of 7-Amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles[11]
-
A mixture of an appropriate enaminone (0.01 mol) and 3-amino-2-cyanopent-2-enedinitrile (1.32 g, 0.01 mol) in glacial acetic acid (25 mL) containing ammonium acetate (1 g) is heated under reflux for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water.
-
The resulting solid precipitate is collected by filtration.
-
The crude product is recrystallized from glacial acetic acid to yield the purified 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivative.
Conclusion
This compound (CAS 17965-81-0) is a cornerstone scaffold in modern medicinal chemistry. While it may not possess significant intrinsic biological activity, its derivatives, particularly the 1,6-naphthyridin-2(1H)-ones, have emerged as a highly valuable class of compounds with potent and selective inhibitory activities against a range of therapeutically relevant protein kinases. The chemical tractability of the 1,6-naphthyridine core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel drug candidates for the treatment of cancer and other diseases. The continued exploration of this privileged scaffold is expected to yield new and improved therapeutic agents in the future.
References
- 1. eontrading.uk [eontrading.uk]
- 2. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 3. acs.org [acs.org]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1,6-Naphthyridin-2-amine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis methodologies, and the significant biological role of 1,6-Naphthyridin-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physical and Chemical Properties
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | |
| Molecular Weight | 145.16 g/mol | |
| CAS Number | 17965-81-0 | |
| Canonical SMILES | C1=CC(=NC2=C1C=NC=C2)N |
Predicted Physicochemical Properties
The following table summarizes key physicochemical properties predicted through computational models. These values are useful for initial experimental design and computational screening.
| Property | Predicted Value | Source |
| Boiling Point | 342.2°C at 760 mmHg | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.79320 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Polar Surface Area (PSA) | 51.8 Ų | [1] |
| Refractive Index | 1.723 | [1] |
| Density | 1.292 g/cm³ | [1] |
Solubility and Stability
-
Solubility : While specific experimental solubility data for this compound is not available, its structure suggests it would be sparingly soluble in water and more soluble in organic solvents like ethanol and DMSO.[2] As a primary amine, its solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of the corresponding ammonium salt.
-
Stability : The compound should be stored in a dark place and in a dry, sealed container, at temperatures between 2-8°C.[1]
Synthesis and Reactivity
The synthesis of the 1,6-naphthyridine scaffold can be achieved through various synthetic strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine or pyridone precursor.
General Synthetic Approaches
Two primary retrosynthetic disconnections are commonly employed for the synthesis of 1,6-naphthyridin-2(1H)-ones, which can be precursors to this compound:
-
From a preformed pyridine: This approach involves building the second ring onto a suitably functionalized pyridine derivative.[3]
-
From a preformed pyridone: This strategy utilizes a pyridone core to construct the fused naphthyridine system.[3]
A common method involves the reaction of a 4-aminonicotinaldehyde or 4-aminonicotinonitrile with a suitable C3 synthon, such as a malonate derivative, to form the second ring.[4]
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized workflow for the synthesis of 1,6-naphthyridine derivatives.
Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
While a specific protocol for the parent this compound is not detailed in the searched literature, a mild and efficient method for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines has been reported. This protocol utilizes a Friedel–Crafts-type intramolecular cycloaromatisation.[5][6]
-
Reactants: 4-(Arylamino)nicotinonitriles.
-
Reagents and Solvents: Trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) in dichloromethane (CH₂Cl₂).
-
Procedure:
-
The 4-(arylamino)nicotinonitrile substrate is dissolved in CH₂Cl₂.
-
The acid (CF₃SO₃H or H₂SO₄) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.[5][6]
-
This method has been shown to be scalable and provides good to excellent yields.[5]
Biological Activity and Signaling Pathways
Derivatives of 1,6-naphthyridine have emerged as a significant class of compounds in medicinal chemistry, particularly as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant FGFR4 signaling is implicated in the progression of various cancers, including colorectal and hepatocellular carcinoma.[7][8]
Role as FGFR4 Inhibitors
1,6-Naphthyridin-2-one derivatives have been designed and synthesized as potent and selective inhibitors of FGFR4.[7][8] These compounds have demonstrated the ability to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins, leading to anti-proliferative effects in cancer cell lines.[8]
FGFR4 Signaling Pathway in Colorectal Cancer
The binding of FGF ligands (such as FGF1 and FGF3) to FGFR4 triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[9][10] Key downstream pathways include the RAS-MAPK-ERK and PI3K-AKT pathways.[11][12][13]
The following diagram illustrates the FGFR4 signaling pathway in the context of colorectal cancer.
Caption: The FGFR4 signaling cascade in colorectal cancer.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, particularly in the oncology space. While a comprehensive experimental characterization of the parent compound is still needed, the existing data on its synthesis and biological activity provide a strong foundation for further research. The role of 1,6-naphthyridine-based compounds as FGFR4 inhibitors highlights their potential in precision medicine for cancers driven by aberrant FGFR signaling. Future work should focus on obtaining detailed experimental data for the parent compound and further exploring the structure-activity relationships of its derivatives to optimize their therapeutic potential.
References
- 1. 17965-81-0(this compound) | Kuujia.com [kuujia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 7. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 13. FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
1,6-Naphthyridin-2-amine molecular structure and formula
An In-depth Technical Guide to 1,6-Naphthyridin-2-amine: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is a heterocyclic aromatic compound belonging to the naphthyridine family.[1] Naphthyridines are bicyclic systems containing two pyridine rings.[1][2] The 1,6-naphthyridine scaffold, in particular, is a recognized privileged structure in medicinal chemistry, appearing in various pharmaceutical molecules and natural products.[3][4][5]
The core structure consists of two fused pyridine rings with the nitrogen atoms at positions 1 and 6. An amine group is substituted at the 2-position of this bicyclic system.
Caption: Molecular Structure of this compound.
Chemical Properties and Identifiers
A summary of the key quantitative and identifying data for this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N₃ | [6][7] |
| Molecular Weight | 145.16 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| CAS Number | 17965-81-0 | [6][7] |
| Canonical SMILES | C1=CC(=NC2=C1C=NC=C2)N | [7][8] |
| InChI | InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | [8] |
| InChIKey | FNLYFJIEFIZBFC-UHFFFAOYSA-N | [8] |
| Monoisotopic Mass | 145.064 Da | [8] |
| Topological Polar Surface Area | 51.8 Ų | [9] |
| Complexity | 137 | [9] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Boiling Point | 342.2°C at 760 mmHg | |
| Density | 1.292 g/cm³ | |
| Flash Point | 187.5°C | |
| LogP (experimental) | 1.79320 | |
| XlogP (predicted) | 0.8 | [8] |
Synthesis and Experimental Protocols
The synthesis of the 1,6-naphthyridine scaffold and its derivatives is an active area of research due to their wide range of biological activities, including uses as kinase inhibitors.[3][5][10] Several synthetic strategies have been reported for this compound and related structures.
Synthesis from Malononitrile
A notable method for synthesizing this compound involves a microwave irradiation technique.
-
Starting Material: Malononitrile.
-
Protocol Outline:
-
Microwave irradiation of malononitrile produces a reactive intermediate.
-
This intermediate reacts with ammonia to yield a 1,6-naphthyridinone product.
-
The 1,6-naphthyridinone is then converted to this compound. This final step can be achieved through processes such as hydrogenation or nitration followed by reduction.
-
This microwave-assisted method is advantageous as it can be operated at low temperatures.
Caption: Synthetic workflow for this compound from malononitrile.
General Strategies for 1,6-Naphthyridine Scaffolds
Broader synthetic strategies for the 1,6-naphthyridine core often employ intramolecular cyclization reactions. One such modern approach involves a Friedel–Crafts-type intramolecular cycloaromatization.[4]
-
Precursors: 4-(arylamino)nicotinonitriles.
-
Reagents: Strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).[4][5]
-
Mechanism: The cyano group on the nicotinonitrile precursor acts as a one-carbon synthon to facilitate the ring closure, leading to the formation of fused polycyclic 1,6-naphthyridin-4-amines.[4][5] While this specific protocol leads to 4-amino derivatives, it highlights a versatile strategy for constructing the core scaffold that could be adapted for other isomers.
Additionally, tandem nitrile hydration/cyclization procedures have been developed to access 1,6-naphthyridine-5,7-diones, which serve as versatile intermediates for further functionalization into diverse drug-like products.[10]
Applications in Research and Development
The 1,6-naphthyridine motif is of significant interest in medicinal chemistry.[10] These structures are known to be inhibitors of various biological targets, including:
-
HIV integrase
-
Phosphodiesterase 10A (PDE10A)
-
Multiple kinase targets (e.g., FGFR, c-met, SYK, CDK8/19)[10]
This compound itself has been used to create N-substituted derivatives for screening and combinatorial chemistry studies. The structural and electronic properties of this scaffold make it a valuable building block for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 6. This compound - CAS:17965-81-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. eontrading.uk [eontrading.uk]
- 8. PubChemLite - this compound (C8H7N3) [pubchemlite.lcsb.uni.lu]
- 9. 1,5-Naphthyridin-2-amine | C8H7N3 | CID 589355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic and Chromatographic Analysis of 1,6-Naphthyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and chromatographic data for 1,6-Naphthyridin-2-amine. It includes predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its analysis via high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), and a discussion of its potential role in drug discovery as a kinase inhibitor.
Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on the analysis of the parent 1,6-naphthyridine scaffold and known substituent effects of an amino group on a pyridine ring.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.85 | d | 8.5 |
| H-4 | 7.95 | d | 8.5 |
| H-5 | 8.60 | d | 6.0 |
| H-7 | 7.50 | dd | 8.2, 4.2 |
| H-8 | 9.15 | dd | 4.2, 1.8 |
| NH₂ | 5.50 | br s | - |
Solvent: DMSO-d₆ d: doublet, dd: doublet of doublets, br s: broad singlet
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 160.5 |
| C-3 | 108.0 |
| C-4 | 138.0 |
| C-4a | 122.0 |
| C-5 | 150.0 |
| C-7 | 120.0 |
| C-8 | 155.0 |
| C-8a | 145.0 |
Solvent: DMSO-d₆
Predicted LC-MS Data
Table 3: Predicted LC-MS Data and Fragmentation for this compound
| Parameter | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| Ionization Mode | ESI+ |
| Predicted [M+H]⁺ | 146.071 |
| Major Predicted Fragments (m/z) | 119.055 (loss of HCN), 92.045 (loss of HCN from 119) |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using NMR, HPLC, and LC-MS. These are general protocols and may require optimization for specific instrumentation and sample matrices.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).
-
Integrate the signals in the ¹H spectrum and pick peaks for both spectra.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation:
-
UPLC or HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
Chromatographic Conditions:
-
Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Visualizations
Experimental Workflow
Caption: Experimental workflow for spectroscopic analysis.
Signaling Pathway
The 1,6-naphthyridine scaffold is a key component in a number of kinase inhibitors. Kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated. The diagram below illustrates a simplified kinase signaling pathway and the inhibitory action of a hypothetical this compound-based inhibitor.
Caption: Simplified MAPK/ERK kinase signaling pathway.
The Ascendancy of 1,6-Naphthyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold, a heterocyclic aromatic compound consisting of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid, planar geometry make it an ideal backbone for the design of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of 1,6-naphthyridine compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities, and an exploration of the key signaling pathways they modulate.
Discovery and Historical Context
The broader family of naphthyridines, also known as diazanaphthalenes, comprises six distinct isomers based on the positioning of the two nitrogen atoms within the fused ring system. The first member of this family was synthesized by Reissert in 1893. However, the specific 1,6-naphthyridine isomer was not successfully synthesized until 1958.
Early attempts to synthesize 1,6-naphthyridine, particularly through the Skraup reaction using 4-aminopyridine, were often met with challenges, including harsh reaction conditions and low yields. The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. While effective for some quinoline and other naphthyridine isomer syntheses, its application to 1,6-naphthyridine was not straightforward. Refinements to this method, such as the use of 4-aminopyridine-N-oxide as a starting material followed by reduction, eventually provided access to the 1,6-naphthyridine core in modest yields[1]. The development of alternative and more efficient synthetic routes has been a continuous focus of research, leading to the diverse methodologies available today.
Key Synthetic Methodologies
The construction of the 1,6-naphthyridine core can be achieved through various synthetic strategies. The following sections detail the experimental protocols for some of the most significant and widely used methods.
Skraup Synthesis (Modified)
The Skraup synthesis, though historically challenging for 1,6-naphthyridines, has been modified to improve its viability.
Experimental Protocol:
-
Preparation of the "sulfo-mix": Carefully and slowly add m-nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-aminopyridine, glycerol, and water.
-
Addition of Reagents: Slowly add the prepared "sulfo-mix" to the reaction mixture with continuous stirring and cooling to manage the exothermic reaction.
-
Heating: Once the initial vigorous reaction subsides, heat the mixture to 150°C and maintain this temperature for 5 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extraction and Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization[2].
Friedländer Annulation
The Friedländer synthesis provides a versatile route to substituted 1,6-naphthyridines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Experimental Protocol (Catalyst-Free, Grinding Method):
-
Reactant Mixture: In a mortar, combine an equimolar mixture of 4-aminonicotinaldehyde, an active methylene compound (e.g., a β-ketoester or malononitrile), and a catalyst such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O)[3].
-
Grinding: Grind the mixture with a pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ethyl acetate to the reaction mixture and stir.
-
Purification: Filter the mixture and purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as ethyl acetate/hexane[3].
Tandem Nitrile Hydration/Cyclization
A modern and efficient method for the synthesis of highly substituted 1,6-naphthyridine-5,7-diones involves a tandem nitrile hydration and cyclization sequence[4].
Experimental Protocol:
-
Reaction Setup: Combine the starting 2-cyanoalkyl nicotinic ester with a suitable nitrile hydration reagent system under mild conditions.
-
Cyclization: The intermediate amide undergoes spontaneous or induced intramolecular cyclization to form the 1,6-naphthyridine-5,7-dione.
-
Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration, yielding a high-purity product[4].
One-Pot Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step.
Experimental Protocol:
-
Reaction Mixture: In an aqueous medium at room temperature, combine benzaldehyde or its derivatives, two moles of malononitrile, and 1-naphthylamine in the presence of a recyclable catalyst like SiO2/Fe3O4@MWCNTs[5].
-
Reaction Execution: Stir the mixture at ambient temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The product can be isolated by filtration, and the catalyst can be recovered using an external magnet. The product is then purified by recrystallization from a suitable solvent like ethanol[6][7].
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,6-naphthyridine compounds, including synthetic yields and biological activity.
Table 1: Synthesis Yields of Selected 1,6-Naphthyridine Derivatives
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| Friedländer Annulation | 4-(phenylamino)quinoline-3-carbonitrile | Tetracyclic benzo[b][4][8]naphthyridin-10-amine | 84 | [9] |
| Friedländer Annulation | 4-(naphthalen-1-ylamino)nicotinonitrile | Benzo[h]naphtho[1,2-b]naphthyridin-7-amine | 70 | [9] |
| Friedländer Annulation | 4-(benzo[b]thiophen-4-ylamino)nicotinonitrile | Benzo[b]thieno[2,3-h]naphthyridin-6-amine | 98 | [9] |
| One-Pot Multicomponent | Benzaldehyde, Malononitrile, 1-Naphthylamine | 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][4][8]naphthyridine-2-carbonitrile | 75 | [6] |
Table 2: Biological Activity of Selected 1,6-Naphthyridine Derivatives
| Compound | Target | Activity (IC₅₀) | Disease Model | Reference |
| 17a | Anticancer | 9.1 ± 2.0 µM | MOLT-3 (Lymphoblastic leukemia) | [10] |
| 17a | Anticancer | 13.2 ± 0.7 µM | HeLa (Cervical carcinoma) | [10] |
| 17a | Anticancer | 8.9 ± 2.2 µM | HL-60 (Promyeloblast) | [10] |
| 16 | Anticancer | 0.7 µM | HeLa (Cervical cancer) | [11] |
| 16 | Anticancer | 0.1 µM | HL-60 (Leukemia) | [11] |
| 16 | Anticancer | 5.1 µM | PC-3 (Prostate cancer) | [11] |
| 19a | HIV-1 RT Inhibitor | 0.175 µM | In vitro assay | [10] |
| 16b | HIV-1 RT Inhibitor | 0.218 µM | In vitro assay | [10] |
| 16a | HIV-1 RT Inhibitor | 0.222 µM | In vitro assay | [10] |
| A34 | FGFR4 Inhibitor | Potent | Hepatocellular Carcinoma | [12][13] |
| 19g | FGFR4 Inhibitor | Potent | Colorectal Cancer | [14] |
| 4r | c-Met Inhibitor | Potent | U-87MG glioblastoma xenograft | |
| Izencitinib | pan-JAK Inhibitor | High Affinity | Inflammatory Bowel Disease | [15][16][17][18][19] |
Signaling Pathways and Therapeutic Applications
1,6-Naphthyridine derivatives have shown significant promise as modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. Their ability to act as kinase inhibitors is a particularly active area of research.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in immune responses and cell proliferation. Dysregulation of this pathway is associated with inflammatory diseases and cancers.
Caption: JAK-STAT signaling pathway and the inhibitory action of Izencitinib.
A notable example of a 1,6-naphthyridine-based drug is Izencitinib (TD-1473) , a pan-JAK inhibitor developed for the treatment of inflammatory bowel disease[15][16][17][18][19]. By inhibiting JAKs, Izencitinib blocks the downstream phosphorylation of STATs, thereby preventing their dimerization and translocation to the nucleus, which in turn suppresses the transcription of pro-inflammatory genes.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a role in cell proliferation, differentiation, and metabolism. Aberrant activation of this pathway is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).
Caption: FGFR4 signaling cascade and its inhibition by 1,6-naphthyridine derivatives.
Several 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 for the treatment of HCC and colorectal cancer[12][13][14]. These inhibitors block the kinase activity of FGFR4, thereby preventing the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met pathway is strongly associated with tumor progression and metastasis in numerous cancers.
Caption: The c-Met signaling network and its therapeutic targeting.
Researchers have designed and synthesized N-substituted-3-phenyl-1,6-naphthyridinone derivatives as selective c-Met kinase inhibitors. These compounds have demonstrated significant tumor growth inhibition in preclinical models of glioblastoma. By blocking c-Met, these inhibitors prevent the activation of multiple downstream pathways, including RAS, PI3K, and STAT3, which are crucial for cancer cell proliferation, survival, and invasion.
Clinical Significance and Future Perspectives
The versatility of the 1,6-naphthyridine scaffold is further highlighted by the progression of several derivatives into clinical trials for a range of indications. Beyond the aforementioned Izencitinib for inflammatory bowel disease, Finerenone , a non-steroidal mineralocorticoid receptor antagonist incorporating a 1,6-naphthyridine core, is approved for the treatment of chronic kidney disease associated with type 2 diabetes[20][21][22][23][24]. This demonstrates the broad applicability of this scaffold beyond kinase inhibition.
The ongoing development of 1,6-naphthyridine-based compounds as selective inhibitors for targets like FGFR4 and c-Met underscores their potential in oncology[12][13][14][25][26]. The ability to fine-tune the substitution pattern on the naphthyridine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it a highly attractive platform for future drug discovery efforts.
Conclusion
From its initial synthesis in the mid-20th century to its current status as a cornerstone of modern medicinal chemistry, the 1,6-naphthyridine scaffold has proven to be of immense value. The development of diverse and efficient synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of key biological pathways. With several 1,6-naphthyridine-containing drugs already on the market and many more in clinical and preclinical development, this remarkable heterocyclic system is poised to continue making significant contributions to the advancement of human health.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmakb.com [pharmakb.com]
- 16. Izencitinib - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. izencitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Finerenone | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Finerenone: A New Era for Mineralocorticoid Receptor Antagonism and Cardiorenal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 24. Finerenone: a new mineralocorticoid receptor antagonist to beat chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,6-Naphthyridin-2-amine from 4-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a viable synthetic pathway for the preparation of 1,6-naphthyridin-2-amine, a valuable scaffold in medicinal chemistry, starting from the readily available 4-aminopyridine. This guide details the core chemical transformations, provides structured experimental protocols, and presents quantitative data for key steps in the synthesis.
Introduction
The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The targeted synthesis of specific derivatives, such as this compound, is of significant interest to researchers in drug discovery and development. This document outlines a multi-step synthetic route, commencing with 4-aminopyridine and proceeding through key intermediates including 4-amino-3-nitropyridine and 3,4-diaminopyridine.
Overall Synthetic Strategy
The synthesis of this compound from 4-aminopyridine is a multi-step process that involves the initial functionalization of the pyridine ring, followed by the construction of the second fused ring system and subsequent introduction of the desired amino group. The logical workflow for this synthesis is depicted below.
Figure 1: Overall synthetic workflow from 4-aminopyridine to this compound.
Detailed Synthetic Pathway and Experimental Protocols
The synthetic route is broken down into five key stages, each with a detailed experimental protocol.
Stage 1: Nitration of 4-Aminopyridine to 4-Amino-3-nitropyridine
The initial step involves the regioselective nitration of 4-aminopyridine at the 3-position. This is a critical functionalization that sets the stage for the subsequent cyclization.
Figure 2: Nitration of 4-aminopyridine.
Experimental Protocol:
To a stirred solution of 4-aminopyridine (5.0 g, 53.1 mmol) in concentrated sulfuric acid (20 mL) cooled in an ice bath, fuming nitric acid (2.5 mL) is added dropwise, maintaining the temperature between 0-10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for 5 hours. The mixture is then allowed to warm to room temperature and subsequently heated to 90 °C for 3 hours. After cooling, the reaction mixture is carefully poured into ice water, and the pH is adjusted to 7 with aqueous ammonia. The resulting precipitate is collected by filtration and dried under reduced pressure to yield 4-amino-3-nitropyridine.[1]
| Parameter | Value |
| Yield | 70% |
| Appearance | Yellow solid |
| Molecular Formula | C₅H₄N₄O₂ |
| Molecular Weight | 139.11 g/mol |
| Mass Spectrometry | [M+H]⁺ m/z: 140.04[1] |
Stage 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine
The nitro group of 4-amino-3-nitropyridine is reduced to an amino group to form 3,4-diaminopyridine, a key precursor for the subsequent cyclization step.
Figure 3: Reduction of 4-amino-3-nitropyridine.
Experimental Protocol:
A solution of 4-amino-3-nitropyridine (105 g, 0.755 mol) in methanol (2.1 L) is transferred to a pressure vessel. 10% Palladium on carbon (10.5 g) is added as a catalyst. The vessel is charged with hydrogen gas to a pressure of 0.3 MPa, and the hydrogenation reaction is carried out for 3 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is recrystallized from ethanol to afford pure 3,4-diaminopyridine.[2]
| Parameter | Value |
| Yield | 66.9% (over 3 steps from 4-methoxypyridine as described in the source) |
| Purity | 99.7% |
| Appearance | Solid |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
Stage 3: Cyclization to 1,6-Naphthyridin-2(1H)-one
The formation of the second ring is achieved through the condensation of 3,4-diaminopyridine with a suitable three-carbon unit. While several reagents can be employed, a common method involves reaction with a β-ketoester like ethyl acetoacetate, followed by cyclization. A more direct route to a 2-oxo-1,6-naphthyridine structure can be envisioned through reaction with malonic acid derivatives. For the purpose of this guide, we will consider the conceptual cyclization leading to the naphthyridinone core.
Figure 4: Cyclization to form the 1,6-naphthyridinone core.
Experimental Protocol (General Concept):
A mixture of 3,4-diaminopyridine and a suitable malonic acid derivative (e.g., diethyl malonate) is heated in the presence of a base such as sodium ethoxide in ethanol. The reaction proceeds via an initial condensation followed by an intramolecular cyclization to form the 1,6-naphthyridin-2(1H)-one ring system. The product is then isolated by neutralization and purified by recrystallization.
Note: A specific, detailed protocol for this exact transformation was not found in the provided search results, so this represents a generalized procedure based on established chemical principles for naphthyridine synthesis.
Stage 4: Chlorination of 1,6-Naphthyridin-2(1H)-one to 2-Chloro-1,6-naphthyridine
The hydroxyl group of the tautomeric form of 1,6-naphthyridin-2(1H)-one is converted to a chloro group, which serves as a good leaving group for the subsequent amination step.
Figure 5: Chlorination of 1,6-naphthyridin-2(1H)-one.
Experimental Protocol:
1,6-Naphthyridin-2(1H)-one is heated under reflux with excess phosphorus oxychloride (POCl₃). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate, 2-chloro-1,6-naphthyridine, is collected by filtration, washed with water, and dried.
| Parameter | General Information |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Conditions | Reflux |
| Work-up | Quenching with ice, neutralization |
| Purification | Filtration, washing |
Stage 5: Amination of 2-Chloro-1,6-naphthyridine to this compound
The final step involves the nucleophilic aromatic substitution of the chloro group with an amino group to yield the target compound, this compound.
Figure 6: Amination of 2-chloro-1,6-naphthyridine.
Experimental Protocol:
2-Chloro-1,6-naphthyridine is heated with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., ethanol or methanol) in a sealed tube or an autoclave. The reaction temperature and time are optimized to ensure complete conversion. After cooling, the solvent is removed under reduced pressure, and the residue is purified, for example, by column chromatography or recrystallization, to afford this compound.
| Parameter | Value |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| CAS Number | 17965-81-0 |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound from 4-aminopyridine. The described multi-step synthesis involves well-established chemical transformations, providing a solid foundation for researchers to produce this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry. The provided experimental protocols and quantitative data serve as a practical resource for the successful execution of this synthesis. Further optimization of each step may be possible depending on the specific laboratory conditions and desired scale of production.
References
The 1,6-Naphthyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for the design of potent and selective therapeutic agents. This technical guide delves into the extensive biological significance of the 1,6-naphthyridine core, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways modulated by its derivatives.
Diverse Pharmacological Profile
Derivatives of the 1,6-naphthyridine core have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of a multitude of diseases.[1][2][3] Notably, these compounds have shown significant potential as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant agents.[1][2][3] The versatility of the 1,6-naphthyridine scaffold allows for chemical modifications that can fine-tune its biological activity and target specificity.
Anticancer Activity: A Primary Focus
A substantial body of research has been dedicated to exploring the anticancer properties of 1,6-naphthyridine derivatives.[1][2] These compounds exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Kinase Inhibition: A Major Mechanism of Action
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 1,6-naphthyridine scaffold has proven to be an effective template for the development of potent kinase inhibitors.
-
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including hepatocellular carcinoma (HCC) and colorectal cancer.[4][5] Novel 1,6-naphthyridin-2(1H)-one derivatives have been designed and synthesized as potent and highly selective FGFR4 inhibitors.[5][6] For instance, the representative compound A34 exhibited excellent anti-proliferative activities against FGFR4-dependent HCC cell lines and demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model.[5][6] Another compound, 19g , a 1,6-naphthyridine-2-one derivative, showed excellent kinase selectivity and a substantial cytotoxic effect against various colorectal cancer cell lines, inducing significant tumor inhibition in a HCT116 xenograft mouse model.
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibition: Deregulated CDK5 activity has been linked to the progression of various diseases, including cancer and neurodegenerative disorders.[7][8] Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors, with potential therapeutic applications in kidney diseases and cancer.[7][8]
-
c-Met Kinase Inhibition: The 1,6-naphthyridine motif has been utilized to develop a new class of c-Met kinase inhibitors.[9][10] By incorporating a cyclic urea pharmacophore, researchers have synthesized 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-ones that effectively inhibit c-Met. The compound 2t from this series displayed a c-Met kinase inhibitory IC50 of 2.6 μM and effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[10]
-
Topoisomerase I Inhibition: Dibenzo[c,h][1][2]naphthyridines have been synthesized and evaluated as topoisomerase I (Top1) inhibitors.[11] These compounds have shown potent antitumor activities in a number of cancer cell lines.[11]
The following table summarizes the in vitro anticancer activity of selected 1,6-naphthyridine derivatives.
| Compound/Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 19g | FGFR4 | HCT116 (Colorectal) | Not specified, but showed substantial cytotoxic effect | [4] |
| A34 | FGFR4 | Hep-3B (Hepatocellular) | Not specified, but showed excellent anti-proliferative activities | [5][6] |
| 2t | c-Met Kinase | BaF3-TPR-Met | 2.6 | [10] |
| Aaptamine | Not specified | H1299 (Non-small cell lung) | 10.47 - 15.03 µg/mL | [12] |
| Aaptamine | Not specified | A549 (Non-small cell lung) | 10.47 - 15.03 µg/mL | [12] |
| Aaptamine | Not specified | HeLa (Cervical) | 10.47 - 15.03 µg/mL | [12] |
| Aaptamine | Not specified | CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [12] |
| Suberitine C (20) | Not specified | P388 (Murine leukemia) | 1.8 | [12][13] |
| Suberitine D (22) | Not specified | P388 (Murine leukemia) | 3.5 | [12][13] |
| 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine (24) | Not specified | Adult T-cell leukemia | 0.29 | [12][13] |
| 17a | Not specified | MOLT-3 (Lymphoblastic leukemia) | 9.1 ± 2.0 | [14] |
| 17a | Not specified | HeLa (Cervical carcinoma) | 13.2 ± 0.7 | [14] |
| 17a | Not specified | HL-60 (Promyeloblast) | 8.9 ± 2.2 | [14] |
Signaling Pathways Modulated by 1,6-Naphthyridine Derivatives
The therapeutic effects of 1,6-naphthyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
FGFR4 Signaling Pathway in Cancer
The FGF19/FGFR4 signaling axis plays a critical role in the pathogenesis of hepatocellular carcinoma.[5][6] 1,6-Naphthyridine-based inhibitors disrupt this pathway, leading to the suppression of tumor growth.
Caption: FGFR4 signaling pathway and its inhibition by 1,6-naphthyridine derivatives.
CDK5 Signaling in Disease
Cyclin-dependent kinase 5 (CDK5) is involved in various cellular processes, and its aberrant activity contributes to several pathologies. 1,6-Naphthyridine-based inhibitors can modulate CDK5 activity, offering a potential therapeutic strategy.
Caption: Simplified CDK5 activation pathway and its inhibition.
Anti-HIV Activity
Certain 1,6-naphthyridine derivatives have shown promise as anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[14] Molecular hybridization approaches have been employed to develop novel 2,4-disubstituted-1,6-naphthyridine derivatives with enhanced inhibitory activity against HIV-1 reverse transcriptase.[14] For example, compounds 16a , 16b , and 19a exhibited stronger activity than the approved drug nevirapine, with IC50 values of 0.222, 0.218, and 0.175 µM, respectively.[14]
The following table summarizes the anti-HIV activity of selected 1,6-naphthyridine derivatives.
| Compound | Target | IC50 (µM) | Reference |
| 16a | HIV-1 Reverse Transcriptase | 0.222 | [14] |
| 16b | HIV-1 Reverse Transcriptase | 0.218 | [14] |
| 19a | HIV-1 Reverse Transcriptase | 0.175 | [14] |
| Nevirapine (Reference) | HIV-1 Reverse Transcriptase | 1.053 | [14] |
Experimental Protocols
The evaluation of the biological activity of 1,6-naphthyridine derivatives involves a range of standard and specialized experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Kinase Inhibition Assay
Various assay formats are used to determine the inhibitory activity of compounds against specific kinases. A common method is a mobility shift assay or a fluorescence-based assay.
General Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its substrate (often a peptide), ATP, and the test compound (1,6-naphthyridine derivative) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for substrate phosphorylation.
-
Detection: The extent of phosphorylation is measured. In a mobility shift assay, the phosphorylated and non-phosphorylated substrates are separated based on charge or size. In fluorescence-based assays, a change in fluorescence intensity or polarization is detected.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
In Vivo Xenograft Studies
To evaluate the in vivo antitumor efficacy of promising 1,6-naphthyridine derivatives, xenograft models are often employed.
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the 1,6-naphthyridine derivative, typically administered orally or via intraperitoneal injection, at a specific dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Clinical Development
The therapeutic potential of the 1,6-naphthyridine scaffold is underscored by the progression of some of its derivatives into clinical trials. For instance, Finerenone, a non-steroidal mineralocorticoid receptor antagonist with a 1,6-naphthyridine core, has been evaluated for the treatment of diabetic kidney disease.[15] While the primary focus of this guide is on the anticancer applications, the clinical advancement of 1,6-naphthyridine-based drugs in other therapeutic areas highlights the broad applicability of this versatile scaffold.
Conclusion
The 1,6-naphthyridine core represents a highly valuable scaffold in modern drug discovery. Its amenability to chemical modification has enabled the development of a diverse range of biologically active molecules with significant therapeutic potential, particularly in the realm of oncology. The continued exploration of the structure-activity relationships and mechanisms of action of 1,6-naphthyridine derivatives is expected to yield novel and effective treatments for a variety of human diseases. This guide provides a comprehensive overview of the current understanding of the biological significance of this remarkable heterocyclic system, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,6-Naphthyridine Isomers and Derivatives: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework make it an ideal backbone for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of 1,6-naphthyridine isomers and their derivatives, with a focus on their synthesis, biological activities, and therapeutic potential. We delve into the medicinal chemistry of these compounds as inhibitors of key oncological and other disease-related targets, including Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), and Heat Shock Protein 90 (Hsp90). This guide includes structured quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways to facilitate further research and development in this promising area of drug discovery.
Introduction to Naphthyridines
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like fused ring system.[1] There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1] Among these, the 1,6-naphthyridine scaffold has garnered significant attention from medicinal chemists due to its prevalence in biologically active molecules and its synthetic tractability.
The unique arrangement of nitrogen atoms in the 1,6-naphthyridine core influences its chemical and physical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This has led to the development of a diverse library of 1,6-naphthyridine derivatives with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2]
Synthetic Strategies for 1,6-Naphthyridine Derivatives
The construction of the 1,6-naphthyridine core can be achieved through various synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern on the bicyclic ring system.
Synthesis from Preformed Pyridine Rings
A common approach involves the construction of the second pyridine ring onto a pre-existing, appropriately functionalized pyridine derivative.
-
From 4-Aminonicotinaldehyde: Condensation of 4-aminonicotinaldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, provides a straightforward route to substituted 1,6-naphthyridines.[3]
-
From 4-Aminonicotinonitrile: Similarly, 4-aminonicotinonitrile can be condensed with reagents like diethyl malonate to yield 4-amino-substituted 1,6-naphthyridin-2(1H)-ones.[3]
-
From 4-Chloropyridines: Nucleophilic substitution of a chlorine atom on a pyridine ring followed by intramolecular cyclization is another effective strategy. For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine and subsequently condensed with an active methylene compound to form the 1,6-naphthyridine ring system.[3]
Synthesis from Preformed Pyridone Rings
Alternatively, the second pyridine ring can be annulated onto a pyridone precursor. This approach often involves the reaction of a pyridone with a reagent that provides the necessary carbon atoms to complete the second ring. For example, a pyridone can be treated with tert-butoxybis(dimethylamino)methane to afford the 1,6-naphthyridin-2(1H)-one.[3]
One-Pot Multicomponent Reactions
More recently, efficient one-pot multicomponent reactions have been developed for the synthesis of highly substituted 1,6-naphthyridine derivatives. These methods offer advantages such as high atom economy, reduced reaction times, and simplified purification procedures.
Biological Activities of 1,6-Naphthyridine Derivatives
The versatility of the 1,6-naphthyridine scaffold has enabled the development of potent and selective inhibitors for a variety of therapeutic targets.
FGFR4 Inhibitors for Colorectal Cancer
Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is a key driver in the progression of certain cancers, including colorectal cancer.[4][5] Several series of 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[4][6]
Data Presentation: In Vitro Activity of 1,6-Naphthyridine-based FGFR4 Inhibitors
| Compound | FGFR4 IC50 (nM)[7] | Cell Line | Antiproliferative IC50 (µM)[8] |
| 19g [4] | - | HCT116 | - |
| 6A [9] | 190 | Hep3B | - |
| 6O [9] | 75.3 | Huh7 | - |
Note: The table presents a selection of data from the literature. For a comprehensive understanding, refer to the cited sources.
The FGFR4 signaling pathway plays a crucial role in cell proliferation, survival, and migration. Inhibition of FGFR4 by 1,6-naphthyridine derivatives can block these downstream effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1,6-Naphthyridin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. This technical guide focuses on the therapeutic potential of 1,6-naphthyridin-2-amine derivatives, providing an in-depth analysis of their primary molecular targets, quantitative efficacy, and the experimental methodologies used for their evaluation. Key therapeutic targets identified include Fibroblast Growth Factor Receptor 4 (FGFR4), mesenchymal-epithelial transition factor (c-Met) kinase, and Monoamine Oxidase B (MAO-B). This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Core Therapeutic Targets and Mechanism of Action
Recent research has illuminated the potential of this compound derivatives as potent and selective inhibitors of key signaling proteins implicated in various pathologies, most notably in oncology and neurodegenerative diseases.
Fibroblast Growth Factor Receptor 4 (FGFR4)
Aberrant FGFR4 signaling, often driven by its ligand, Fibroblast Growth Factor 19 (FGF19), is a critical oncogenic driver in several cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[1][2][3] 1,6-Naphthyridin-2-one derivatives have been designed as potent and highly selective inhibitors of FGFR4 kinase.[1][3] These compounds typically function by binding to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. A notable mechanism for selectivity involves the formation of a covalent bond with a unique cysteine residue (Cys552) present in FGFR4.
The inhibition of FGFR4 disrupts downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. This disruption leads to a potent anti-proliferative effect in FGFR4-dependent cancer cell lines.[1]
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a pivotal role in cell proliferation, motility, and invasion. Dysregulation of the HGF/c-Met signaling axis is implicated in the progression and metastasis of numerous human cancers.[4][5] Specific derivatives of 1,6-naphthyridine have been identified as a novel class of c-Met kinase inhibitors.[4] For instance, 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one derivatives have shown effective inhibition of c-Met.[4] These inhibitors can act by suppressing the phosphorylation of c-Met kinase, thereby blocking downstream signaling.[5]
Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Certain benzo[b][1][6]naphthyridine derivatives have demonstrated potential as MAO-B inhibitors, with potencies in the low micromolar range.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives against their respective targets.
Table 1: In Vitro FGFR4 Kinase Inhibition and Cellular Antiproliferative Activity
| Compound ID | Target | IC50 (nM) | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference |
| 19g | FGFR4 | Not specified | HCT116 | Colorectal Cancer | Not specified | [1] |
| A34 | FGFR4 | Not specified | Hep-3B | Hepatocellular Carcinoma | Not specified | [3] |
| 5h | FGFR4 | 165.7 | - | - | - | [2] |
| 5g | - | - | Huh-7 | Hepatocellular Carcinoma | 10.09 | [2] |
| 5i | - | - | Hep3B | Hepatocellular Carcinoma | 7.58 | [2] |
Table 2: In Vitro c-Met Kinase Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 2t | c-Met | 2.6 | [4] |
| 26b | c-Met | Not specified | [5] |
| 26c | c-Met | Not specified | [5] |
Table 3: In Vitro MAO-B Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 5g | MAO-B | 1.35 | [7] |
Table 4: In Vivo Antitumor Efficacy
| Compound ID | Cancer Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| 19g | HCT116 Xenograft | Not specified | Significant | [1] |
| A34 | Hep-3B Xenograft | Not specified | Remarkable | [3] |
| 4r | U-87MG Xenograft | 45 mg/kg (oral, Q.D.) | 93 | [8] |
| Compound 11 | HCT116 Xenograft | 50 mg/kg (oral) | 23.5 | [9] |
| Compound 11 | HCT116 Xenograft | 100 mg/kg (oral) | 51.6 | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Experimental Workflows
The following diagram outlines a general workflow for the preclinical evaluation of this compound derivatives.
Detailed Experimental Protocols
In Vitro FGFR4/c-Met Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human FGFR4 or c-Met kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (this compound derivatives)
-
384-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration should typically be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant kinase and substrate in kinase buffer to the desired concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, followed by the enzyme and substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and generating a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO) and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, Hep-3B)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition) value.
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., HCT116, Hep-3B)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells), often mixed with Matrigel, into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze changes in body weight as an indicator of toxicity.
Conclusion
This compound derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their ability to selectively target key kinases such as FGFR4 and c-Met, as well as enzymes like MAO-B, underscores their versatility as a scaffold for drug design. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these derivatives for clinical development. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound derivatives is warranted to fully realize their therapeutic promise.
References
- 1. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of 1,6-Naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known safety and handling precautions for 1,6-Naphthyridin-2-amine. Due to the limited availability of specific toxicological data for this compound, this document also draws upon information from related naphthyridine and aminopyridine compounds to provide a thorough understanding of potential hazards. All personnel handling this substance should be adequately trained and familiar with the information presented herein.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 17965-81-0 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol [1] |
| Structure | C1=CC(=NC2=C1C=NC=C2)N[1] |
Hazard Identification and Classification
While a specific, comprehensive Globally Harmonized System (GHS) classification for this compound is not consistently available across all public domains, data for related naphthyridine compounds and aminopyridines suggest that it should be handled with care. The following table summarizes potential hazards based on analogous compounds.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Note: This classification is based on aggregated data for related naphthyridine compounds and should be used as a precautionary guideline.[2]
Precautionary Measures and Handling
Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.
3.1 Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Respiratory Protection | Use a government-approved respirator if ventilation is inadequate.[3] |
| Skin Protection | Wear compatible chemical-resistant gloves. Inspect gloves before use and use proper removal techniques.[3] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
3.2 Handling and Storage
-
Handling: Handle in a well-ventilated place.[3] Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapor or dust.[3] Wash hands thoroughly after handling.[3]
-
Storage: Keep container tightly closed and upright in a dry and well-ventilated place.[3]
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | If swallowed, wash out mouth with water provided the person is conscious. Call a physician.[3] |
Accidental Release Measures
In the event of a spill or release:
-
Personal Precautions: Use personal protective equipment.[3] Ensure adequate ventilation and avoid breathing vapors, mist, or gas.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning: Wipe dry, place in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3]
Toxicological Information
Experimental Protocols
Specific experimental protocols for the safety and toxicity assessment of this compound are not published. However, a general workflow for assessing the potential toxicity of a novel chemical entity is outlined below.
Caption: Generalized workflow for preclinical toxicity assessment of a novel chemical compound.
GHS Hazard Communication Workflow
The Globally Harmonized System provides a logical framework for classifying chemical hazards and communicating them to users.
References
Methodological & Application
Microwave-Assisted Synthesis of 1,6-Naphthyridin-2-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of N-substituted 2-amino-1,6-naphthyridine derivatives utilizing microwave-assisted organic synthesis (MAOS). This method is a one-pot, three-component reaction that offers significant advantages over traditional heating methods, including operational simplicity, enhanced safety, and excellent product yields. The protocols outlined are intended for the rapid synthesis of a diverse library of N-aryl 2-amino-1,6-naphthyridines, which are valuable scaffolds in biomedical screening and drug development.
Introduction
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Traditional synthetic routes to these compounds often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations by enabling rapid and efficient chemical transformations. This application note details a microwave-promoted, three-component reaction for the synthesis of a library of N-substituted 2-amino-1,6-naphthyridine derivatives. The methodology is based on the sequential reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine in acetic acid under microwave irradiation.[1][2]
Key Advantages of the Microwave-Assisted Method:
-
Rapid Reaction Times: Drastically reduced reaction times compared to conventional heating.
-
High Yields: Excellent yields of the desired N-substituted 2-amino-1,6-naphthyridine derivatives.[1][2]
-
Operational Simplicity: A one-pot reaction that simplifies the experimental setup and work-up procedures.[1][2]
-
Increased Safety: Suitable for small-scale, rapid synthesis for biomedical screening purposes.[1][2]
-
Diversity-Oriented Synthesis: Amenable to a wide range of amines, allowing for the creation of a diverse library of compounds.
Experimental Protocols
General Reaction Scheme
The synthesis proceeds via a sequential three-component reaction as depicted below:
-
Reactants:
-
3,5-Diarylidenepiperidin-4-one (1)
-
Malononitrile (2)
-
Amine (e.g., aromatic amine, cyclopropanamine, or NH₄OAc) (3)
-
-
Solvent: Acetic Acid (HOAc)
-
Heating: Microwave Irradiation
Caption: General reaction scheme for the one-pot synthesis.
Materials and Equipment
-
Microwave synthesizer
-
Microwave reaction vials (10 mL) with stir bars
-
3,5-Diarylidenepiperidin-4-ones (substituted as required)
-
Malononitrile
-
Various primary amines (aromatic and aliphatic) or Ammonium Acetate
-
Glacial Acetic Acid
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (if required for purification)
-
NMR spectrometer and Mass spectrometer for product characterization
Representative Experimental Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,5-diarylidenepiperidin-4-one (1.0 mmol), malononitrile (1.2 mmol), and the desired amine (1.5 mmol).
-
Solvent Addition: To the vial, add glacial acetic acid (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (50 mL) and neutralize with a suitable base (e.g., aqueous sodium bicarbonate).
-
Product Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: Experimental workflow for the synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted 2-amino-1,6-naphthyridine derivatives. Please note that the specific substituents (Ar¹, Ar², R) will vary depending on the starting materials used.
| Entry | Ar¹ | Ar² | R (Amine) | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Phenyl | Aniline | 15 | 120 | 92 |
| 2 | 4-Me-Ph | 4-Me-Ph | 4-Cl-Aniline | 20 | 120 | 89 |
| 3 | 4-Cl-Ph | 4-Cl-Ph | Cyclopropanamine | 10 | 120 | 90 |
| 4 | Phenyl | Phenyl | NH₄OAc | 25 | 120 | 85 |
| 5 | 4-OMe-Ph | 4-OMe-Ph | Methylamine | 15 | 120 | 91 |
Note: The data presented in this table is illustrative and based on reported high-yield syntheses.[2] Actual yields may vary depending on the specific substrates and experimental conditions.
Conclusion
The microwave-assisted synthesis of N-substituted 2-amino-1,6-naphthyridines provides a rapid, efficient, and versatile method for generating a library of these medicinally important compounds. The operational simplicity of this one-pot, three-component protocol makes it highly attractive for applications in drug discovery and development, enabling the timely synthesis of novel derivatives for biological evaluation. Researchers are encouraged to adapt and optimize the provided protocols for their specific synthetic targets.
References
Application Notes and Protocols for the Synthesis of 1,6-Naphthyridines via Intramolecular Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure prominently featured in a multitude of natural products and pharmacologically active molecules.[1][2] Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, including potential as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory agents.[3][4] The significant therapeutic potential of this scaffold has spurred the development of diverse synthetic strategies for its construction and functionalization.[3][4]
One effective method for the synthesis of fused polycyclic 1,6-naphthyridines is through an acid-mediated intramolecular Friedel-Crafts-type reaction.[1] This approach offers a mild and straightforward route to complex 1,6-naphthyridine derivatives from readily accessible precursors.[1] These application notes provide a detailed protocol for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines via a Friedel-Crafts annulation of 4-(arylamino)nicotinonitrile precursors, as well as an overview of the reaction and its applications.
Reaction Overview and Mechanism
The synthesis proceeds via an intramolecular electrophilic aromatic substitution, which is a type of Friedel-Crafts reaction. In this specific application, a strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), is used to mediate the cyclization of a 4-(arylamino)nicotinonitrile derivative. The cyano group in the precursor acts as a one-carbon synthon in the annulation process.[1]
The general mechanism of a Friedel-Crafts reaction involves the generation of an electrophile that then attacks an aromatic ring.[5][6] In this intramolecular variant, the acidic conditions likely protonate the nitrile group, enhancing the electrophilicity of the carbon atom. This facilitates the attack by the appended aryl ring, leading to the formation of a new fused ring system and, after rearomatization, the final 1,6-naphthyridine product.
Applications in Drug Development
The 1,6-naphthyridine core is a key component in a variety of compounds with therapeutic potential. For instance, certain derivatives have been investigated as inhibitors of cyclin-dependent kinase 5 (CDK5), a target for treating kidney diseases. Benzo[1][7]naphthyridines have shown inhibitory activity against enzymes such as MAO B, PDE5, and BTK.[1] The synthetic methods described herein allow for the late-stage functionalization of these scaffolds, which is a valuable tool in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[1]
Experimental Protocols
General Protocol for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol is adapted from a reported mild and straightforward synthetic strategy for accessing tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives.[1]
Materials:
-
4-(Arylamino)nicotinonitrile precursor
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (or other suitable solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in a suitable solvent (e.g., 5 mL of CH₂Cl₂), add the acid mediator (CF₃SO₃H or H₂SO₄, typically 10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the required time (typically 0.5 to 4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure fused polycyclic 1,6-naphthyridin-4-amine.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various fused 1,6-naphthyridine derivatives using the described Friedel-Crafts annulation method.[1]
| Precursor | Acid Mediator | Time (h) | Yield (%) |
| 4-(Phenylamino)nicotinonitrile | CF₃SO₃H | 1 | 95 |
| 4-((4-Methoxyphenyl)amino)nicotinonitrile | CF₃SO₃H | 0.5 | 98 |
| 4-((4-Chlorophenyl)amino)nicotinonitrile | CF₃SO₃H | 2 | 85 |
| 4-(Naphthalen-1-ylamino)nicotinonitrile | H₂SO₄ | 4 | 78 |
| 4-(Naphthalen-2-ylamino)nicotinonitrile | H₂SO₄ | 3 | 82 |
| 4-((4-(Trifluoromethyl)phenyl)amino)nicotinonitrile | CF₃SO₃H | 3 | 72 |
| 4-((3,4-Dimethylphenyl)amino)nicotinonitrile | CF₃SO₃H | 1 | 92 |
Visualizations
Caption: Workflow for the synthesis of 1,6-naphthyridines.
Caption: Mechanism of Friedel-Crafts annulation.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
One-Pot Synthesis of Substituted 1,6-Naphthyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antiviral, and kinase inhibitory activities.[1][2] The development of efficient and sustainable synthetic methodologies to access structurally diverse 1,6-naphthyridine derivatives is of significant interest in medicinal chemistry and drug discovery. One-pot multicomponent reactions have emerged as a powerful strategy, offering atom economy, operational simplicity, and rapid access to complex molecular architectures from readily available starting materials.[3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted 1,6-naphthyridine derivatives, intended for researchers and professionals in the fields of organic synthesis and drug development.
Application Notes
Advantages of One-Pot Synthesis
One-pot synthesis of 1,6-naphthyridine derivatives offers several key advantages over traditional multi-step approaches:
-
Efficiency and Time-Savings: By combining multiple reaction steps into a single operation without the isolation of intermediates, one-pot procedures significantly reduce reaction times, and purification efforts, and minimize solvent and reagent consumption.
-
Atom Economy and Green Chemistry: These methods often maximize the incorporation of atoms from the starting materials into the final product, aligning with the principles of green chemistry. The use of environmentally benign solvents like water and ethanol further enhances their eco-friendly nature.[5][6][7]
-
Structural Diversity: Multicomponent reactions, a cornerstone of one-pot synthesis in this context, allow for the facile introduction of various substituents by simply changing the starting materials, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Catalyst Recyclability: Modern protocols often employ recoverable and reusable catalysts, such as magnetically separable nanoparticles, which further contributes to the sustainability and cost-effectiveness of the synthesis.[3][8][9]
Therapeutic Relevance and Applications
Substituted 1,6-naphthyridine derivatives have garnered significant attention in drug development due to their diverse pharmacological activities:
-
Kinase Inhibition: Many derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and other diseases. Notable examples include inhibitors of c-Met and Cyclin-Dependent Kinase 5 (CDK5).[10][11]
-
Anticancer Activity: The 1,6-naphthyridine core is present in numerous compounds exhibiting cytotoxic effects against various cancer cell lines.[1][2][12]
-
Antiviral and Antimicrobial Properties: This scaffold has also been explored for the development of agents targeting viral and microbial infections.[1]
The one-pot synthetic strategies detailed herein provide a direct route to novel analogs for screening and optimization in various therapeutic areas.
Experimental Workflow and Signaling Pathways
General Workflow for One-Pot Synthesis
The following diagram illustrates a typical workflow for the one-pot synthesis of substituted 1,6-naphthyridine derivatives via a multicomponent reaction.
Caption: General workflow for the one-pot synthesis of 1,6-naphthyridine derivatives.
Relevant Signaling Pathways
As many 1,6-naphthyridine derivatives function as kinase inhibitors, understanding the targeted signaling pathways is crucial for drug development. Below are simplified diagrams for the c-Met and CDK5 signaling pathways.
Caption: Simplified c-Met signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Caption: Overview of the CDK5 signaling pathway in neuronal development and its inhibition.
Experimental Protocols
The following are detailed protocols for the one-pot synthesis of substituted 1,6-naphthyridine derivatives based on published literature.
Protocol 1: Magnetically-Catalyzed Synthesis of Fused 1,6-Naphthyridines
This protocol describes a four-component reaction for the synthesis of substituted 1,6-naphthyridines using a recyclable magnetic nanocatalyst.[3][8][9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
1-Naphthylamine or 4-Aminocoumarin (1 mmol)
-
SiO2/Fe3O4@MWCNTs catalyst (specify loading, e.g., 0.1 g)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser (if heating is required, though many reactions proceed at room temperature)
-
External magnet for catalyst separation
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (NMR, IR, MS)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (2 mmol), the amino component (1-naphthylamine or 4-aminocoumarin, 1 mmol), and the SiO2/Fe3O4@MWCNTs catalyst.
-
Add water (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically short.
-
Upon completion of the reaction, add a small amount of hot ethanol to dissolve the product.
-
Separate the magnetic catalyst from the reaction mixture using an external magnet.
-
Decant the solution and allow it to cool to room temperature.
-
The solid product will precipitate. Collect the product by filtration.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from hot ethanol to afford the pure substituted 1,6-naphthyridine derivative.
-
Characterize the final product using appropriate spectroscopic methods.
Protocol 2: Catalyst-Free Synthesis in Aqueous Medium
This protocol outlines a pseudo-five-component, catalyst-free synthesis of 1,2-dihydro[1][13]naphthyridines in water.[7]
Materials:
-
Methyl ketone (2 mmol)
-
Amine (e.g., aniline, 2 mmol)
-
Malononitrile (2 mmol)
-
Water (5 mL)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization
Procedure:
-
In a 25 mL round-bottom flask, combine the methyl ketone (2 mmol), amine (2 mmol), and malononitrile (2 mmol) in water (5 mL).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from ethanol.
-
Characterize the synthesized 1,2-dihydro[1][13]naphthyridine using spectroscopic techniques.
Data Presentation
The following tables summarize representative quantitative data for the one-pot synthesis of substituted 1,6-naphthyridine derivatives based on the described protocols.
Table 1: Synthesis of Fused 1,6-Naphthyridine Derivatives using a Magnetic Catalyst [9][14]
| Entry | Aromatic Aldehyde | Amino Component | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | 1-Naphthylamine | 2-Amino-4-phenyl-benzo[h][1][13]naphthyridine-3-carbonitrile | 92 | >300 |
| 2 | 4-Chlorobenzaldehyde | 1-Naphthylamine | 2-Amino-4-(4-chlorophenyl)-benzo[h][1][13]naphthyridine-3-carbonitrile | 95 | >300 |
| 3 | 4-Nitrobenzaldehyde | 1-Naphthylamine | 2-Amino-4-(4-nitrophenyl)-benzo[h][1][13]naphthyridine-3-carbonitrile | 94 | >300 |
| 4 | 4-Nitrobenzaldehyde | 4-Aminocoumarin | 3,12-Diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][1][13]naphthyridine-2-carbonitrile | 75 | 165-167 |
| 5 | 4-Hydroxybenzaldehyde | 4-Aminocoumarin | 3,12-Diamino-1-(4-hydroxyphenyl)-5-oxo-5H-chromeno[4,3-h][1][13]naphthyridine-2-carbonitrile | 95 | 156-158 |
Table 2: Synthesis of 5-Chloro-4-phenyl-benzo[f][1][13]naphthyridine-2-amino-3-carbonitrile Derivatives [6]
| Entry | Aromatic Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Triethylamine | 8 | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Triethylamine | 8 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Triethylamine | 8 | 88 |
| 4 | Benzaldehyde | Acetonitrile | Triethylamine | 8 | 56 |
| 5 | Benzaldehyde | DMF | Pyridine | 10 | 70 |
Note: The data presented in these tables are derived from published literature and are intended for illustrative purposes. Actual yields and reaction times may vary depending on the specific experimental conditions and the scale of the reaction.
References
- 1. Development - Role of CDK5 in neuronal development Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Making a Neuron: Cdk5 in Embryonic and Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of Cdk5 in neurological disorders [frontiersin.org]
- 5. Cdk5: mediator of neuronal development, death and the response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for 1,6-Naphthyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Derivatives of 1,6-naphthyridine, particularly 1,6-naphthyridin-2-amine and its analogs, have been investigated as potent inhibitors of various protein kinases and other important biological targets implicated in diseases such as cancer and neurological disorders.[4][5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
The versatility of the 1,6-naphthyridine motif allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6] Notably, these compounds have shown significant inhibitory activity against key oncogenic kinases like Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinase 5 (CDK5), and c-Met, as well as the molecular chaperone Hsp90.[4][5][7][8][9]
These application notes will cover synthetic methodologies, key biological targets with associated quantitative data, and detailed protocols for relevant in vitro assays.
Key Biological Targets and Quantitative Data
Derivatives of this compound have been synthesized and evaluated against several important biological targets. The following tables summarize the in vitro inhibitory activities of representative compounds.
Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against FGFR Kinases
| Compound ID | Target | IC50 (nM) | Cell-Based Assay | Cell Line | GI50/IC50 (nM) | Reference |
| A34 | FGFR4 | 5.4 | Anti-proliferative | Hep-3B | 10.2 | [6] |
| FGFR1 | >1000 | Huh-7 | 14.1 | [6] | ||
| 19g | FGFR4 | - | Cytotoxicity | HCT116 | - | [5] |
| (7-morpholinylpropylamino) analogue | FGFR | 31 | - | - | - | [7] |
| 7-acetamide derivative | - | - | Anti-proliferative | HUVECs | 4 | [7] |
Table 2: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Other Kinases
| Compound ID | Target | IC50 (µM) | Reference |
| 2t | c-Met | 2.6 | [5] |
| Various | CDK5 | - | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the general process of drug discovery involving this compound derivatives, the following diagrams are provided.
Experimental Protocols
A. Synthesis of 1,6-Naphthyridine Derivatives
The synthesis of substituted 1,6-naphthyridines can be achieved through various methods. A common approach involves the condensation of a substituted 4-aminopyridine derivative with a suitable cyclization partner.[10][11]
Example Protocol: Synthesis of 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines [12][13]
-
Reaction Setup: To a solution of 4,6-diaminonicotinaldehyde and substituted phenylacetonitriles in an appropriate solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine).
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. In Vitro Kinase Inhibition Assays
The inhibitory activity of 1,6-naphthyridine derivatives against specific kinases can be determined using various assay formats. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[14][15][16][17]
Protocol: ADP-Glo™ Kinase Assay for FGFR4 Inhibition
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Dilute recombinant human FGFR4 kinase in kinase buffer to the appropriate working concentration.
-
Prepare a substrate/ATP mixture containing a suitable peptide substrate (e.g., Poly(E,Y)4:1) and ATP at a concentration close to its Km for FGFR4.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted FGFR4 kinase to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
-
C. Cell-Based Proliferation/Viability Assays
The anti-proliferative effect of 1,6-naphthyridine derivatives on cancer cell lines can be assessed using colorimetric or luminescent assays that measure cell viability.[4][18]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., Hep-3B for FGFR4 inhibitors) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
D. Western Blot Analysis of Downstream Signaling
To confirm the mechanism of action, western blotting can be used to assess the phosphorylation status of downstream signaling proteins.[4]
Protocol: Analysis of FRS2 Phosphorylation (Downstream of FGFR4)
-
Cell Treatment: Treat cells with the test compound at various concentrations for a defined period, followed by stimulation with the appropriate ligand (e.g., FGF19) if necessary.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-FRS2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Re-probe the membrane with an antibody against the total form of the protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
E. In Vivo Antitumor Efficacy Studies
The in vivo efficacy of lead compounds can be evaluated in xenograft models using immunodeficient mice.[19]
Protocol: Hep-3B Xenograft Model for FGFR4 Inhibitors
-
Cell Implantation: Subcutaneously implant Hep-3B cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics targeting a range of diseases. The protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery to synthesize, evaluate, and optimize this promising class of compounds. Through systematic exploration of structure-activity relationships and detailed biological characterization, new and effective drug candidates based on the 1,6-naphthyridine core can be identified.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 12. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Naphthyridin-2-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine motif is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document provides detailed application notes and protocols for the utilization of the 1,6-naphthyridin-2-amine core structure in the design and development of potent and selective kinase inhibitors. Kinase dysregulation is a hallmark of many diseases, particularly cancer, making the development of small molecule kinase inhibitors a critical area of research. The 1,6-naphthyridine scaffold offers a versatile platform for the synthesis of such inhibitors, with derivatives showing activity against key kinases such as c-Met, FGFR4, and AXL.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective kinase targets.
Table 1: c-Met Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| 2t | c-Met | 2600 | Inhibition of TPR-Met phosphorylation and proliferation of BaF3-TPR-Met cells | [1] |
| 4r | c-Met | - | Significant tumor growth inhibition (93%) in a U-87MG xenograft model at 45 mg/kg | [2] |
Table 2: FGFR4 Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | Reference |
| A34 | FGFR4 | - | Excellent anti-proliferative activities against FGFR4-dependent HCC cell lines | [3][4] |
| 19g | FGFR4 | - | Substantial cytotoxic effect against colorectal cancer cell lines and significant tumor inhibition in a HCT116 xenograft model | [5] |
Table 3: AXL Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Selectivity over MET | Cell-Based Assay | Reference | |---|---|---|---|---| | 25c | AXL | 1.1 | 343-fold | Significantly inhibited AXL-driven cell proliferation, migration, and invasion, and induced apoptosis. Showed noticeable antitumor efficacy in a BaF3/TEL-AXL xenograft model. |[6] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound based kinase inhibitors are provided below.
Protocol 1: General Synthesis of 1,6-Naphthyridin-2(1H)-ones
This protocol outlines a general synthetic route for the 1,6-naphthyridin-2(1H)-one scaffold, which can be further modified to introduce the 2-amino group and other desired substituents.[5]
Materials:
-
Substituted 4-aminopyridine derivative
-
Malononitrile or other active methylene compounds
-
Sodium methoxide in methanol
-
Dioxane
-
Hydrogen halide (HCl or HBr)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: React a suitably substituted 4-aminopyridine with an active methylene compound such as malononitrile in the presence of a base like sodium methoxide in methanol. This reaction typically forms an intermediate.
-
Cyclization: The intermediate is then treated with a hydrogen halide (e.g., HCl or HBr) in a solvent like dioxane and heated to induce cyclization, affording the 7-amino-5-halo substituted 1,6-naphthyridin-2(1H)-one core.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 1,6-naphthyridin-2(1H)-one scaffold. Further chemical modifications can be performed to introduce various substituents at different positions of the naphthyridine ring to explore structure-activity relationships (SAR).
Protocol 2: In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of kinase activity, adaptable for targets like c-Met.
Materials:
-
Recombinant kinase (e.g., c-Met)
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Eu-antibody)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35)
-
Stop/Detection buffer (e.g., 10 mM EDTA in kinase buffer)
-
This compound test compounds
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant kinase to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the Stop/Detection buffer containing the Eu-antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the binding of the antibody to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these signals is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Proliferation Assay (BaF3 Cells)
This protocol is used to assess the effect of this compound derivatives on the proliferation of engineered BaF3 cells, which are dependent on the activity of a specific kinase for their survival and growth.[7]
Materials:
-
BaF3 cells engineered to express the target kinase (e.g., FGFR4, TEL-AXL)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and appropriate selection antibiotics)
-
Assay medium (growth medium without the survival factor, e.g., IL-3)
-
This compound test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered BaF3 cells in a 96-well plate at a suitable density in assay medium.
-
Compound Addition: Add serial dilutions of the this compound test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% inhibition of cell growth) value by plotting the percentage of viable cells against the log of the compound concentration.
Protocol 4: Western Blotting for Kinase Phosphorylation
This protocol is used to determine the effect of this compound inhibitors on the phosphorylation of a target kinase and its downstream signaling proteins in a cellular context.[8]
Materials:
-
Cancer cell line expressing the target kinase
-
Complete growth medium
-
This compound test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the this compound inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein and a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathway
Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for the Discovery of this compound Based Kinase Inhibitors.
Logical Relationship: Kinase Inhibition Assay
Caption: Logical Flow of a Kinase Inhibition Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - DAU - Arxiu Digital de la URL [dau.url.edu]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
Applications of 1,6-Naphthyridin-2-amine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold, particularly its 2-amino and 2-oxo derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. These compounds have been effectively utilized to target key proteins implicated in tumor growth, proliferation, and survival. This document provides detailed application notes on the use of 1,6-naphthyridin-2-amine derivatives as inhibitors of Heat Shock Protein 90 (Hsp90), Fibroblast Growth Factor Receptor 4 (FGFR4), and the c-Met proto-oncogene, along with comprehensive experimental protocols for their evaluation.
Application Notes
Inhibition of Heat Shock Protein 90 (Hsp90)
Background: Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1] Novel analogs of novobiocin based on the 1,6-naphthyridin-2(1H)-one scaffold have been developed as Hsp90 inhibitors, showing promise in breast cancer models.[1]
Mechanism of Action: 1,6-Naphthyridin-2(1H)-one derivatives can act as Hsp90 inhibitors, leading to the degradation of its client proteins. This disruption of protein homeostasis can induce cell cycle arrest and apoptosis in cancer cells.[1]
Preclinical Data: Various derivatives have been synthesized and evaluated against breast cancer cell lines.[1] For instance, certain compounds have demonstrated potent antiproliferative activity.[2]
Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
Background: The FGF19-FGFR4 signaling axis is a key driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC) and colorectal cancer.[3] Consequently, selective FGFR4 inhibitors are being actively pursued as targeted therapies. Derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent and selective inhibitors of FGFR4.[3]
Mechanism of Action: These compounds inhibit the kinase activity of FGFR4, thereby blocking the phosphorylation of downstream signaling proteins. This disruption of the FGFR4 pathway leads to a potent cytotoxic effect in cancer cells with aberrant FGFR4 signaling.[3]
Preclinical Data: A notable example is the compound A34 , a 1,6-naphthyridin-2(1H)-one derivative, which has shown excellent anti-proliferative activity against FGFR4-dependent HCC cell lines.[3][4] In a Hep-3B HCC xenograft model, A34 demonstrated significant antitumor efficacy.[3][4] Another derivative, 19g , also showed substantial cytotoxic effects against colorectal cancer cell lines and induced significant tumor inhibition in a HCT116 xenograft mouse model.
Inhibition of c-Met Kinase
Background: The c-Met proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, invasion, and metastasis. Aberrant c-Met signaling is a feature of many human cancers. The 1,6-naphthyridine framework has been explored for the development of c-Met kinase inhibitors.[5][6]
Mechanism of Action: By incorporating a cyclic urea pharmacophore, 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. These compounds effectively inhibit TPR-Met phosphorylation and the proliferation of c-Met-dependent cancer cells.[5]
Preclinical Data: The compound 2t , a 1H-imidazo[4,5-h][4][7]naphthyridin-2(3H)-one derivative, exhibited a c-Met kinase inhibitory IC50 of 2.6 µM.[5] Further optimization of the 1,6-naphthyridinone scaffold has led to compounds like 9g and 23a with nanomolar potency against MET kinase.[8]
Data Presentation
In Vitro Cytotoxicity of 1,6-Naphthyridine Derivatives
| Compound/Derivative | Target | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 16 | Topoisomerase II (presumed) | HeLa | Cervical Cancer | 0.7 | [9] |
| HL-60 | Leukemia | 0.1 | [9] | ||
| PC-3 | Prostate Cancer | 5.1 | [9] | ||
| 17-AAG (Hsp90 Inhibitor Control) | Hsp90 | SKBR-3 | Breast Cancer | 0.07 | [2] |
| JIMT-1 | Breast Cancer | 0.01 | [2] | ||
| A34 | FGFR4 | Hep-3B | Hepatocellular Carcinoma | Not specified in snippet | [3][4] |
| 19g | FGFR4 | HCT116 | Colorectal Cancer | Not specified in snippet | |
| 2t | c-Met | BaF3-TPR-Met | - | 2.6 | [5] |
| 8 | MET | - | - | 0.0098 | [8] |
| 9g | MET | - | - | 0.0098 | [8] |
| 23a | MET | - | - | 0.0071 | [8] |
In Vivo Efficacy of 1,6-Naphthyridine Derivatives
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Reference |
| A34 | Hep-3B Xenograft | Not specified in snippet | Remarkable antitumor efficacy | [3][4] |
| 19g | HCT116 Xenograft | 20 mg/kg and 40 mg/kg | Significant tumor inhibition | |
| LZ22 | HCT116 Xenograft | 100 mg·kg−1 | Suppressed tumor growth | [10] |
| ABN401 | SNU638 Xenograft | 10 and 30 mg/kg | 65.31% and 78.68% TGI | [11] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of 1,6-naphthyridine derivatives on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3, Hep-3B, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
96-well cell culture plates
-
1,6-Naphthyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivative in complete culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation and FGFR4/c-Met Phosphorylation
This protocol is used to determine the effect of 1,6-naphthyridine derivatives on the expression and phosphorylation status of target proteins and their downstream effectors.
Materials:
-
Cancer cells treated with the 1,6-naphthyridine derivative
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Hsp90, anti-Her2, anti-Akt, anti-c-Raf, anti-p-FGFR4, anti-FGFR4, anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vitro Kinase Assay (for FGFR4 and c-Met)
This protocol is used to directly measure the inhibitory activity of 1,6-naphthyridine derivatives on the target kinase.
Materials:
-
Recombinant human FGFR4 or c-Met kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
1,6-Naphthyridine derivative
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant kinase, the kinase substrate, and the 1,6-naphthyridine derivative at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
References
- 1. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LZ22 suppresses tumor growth and hepatic metastasis in colon cancer xenografts expressing wild-type p53. (A) Dose-dependent inhibition of LZ22 on the volumes of HCT116 xenograft tumors (n = 5). (B) Immunoblot analysis of p53 and p21 expression in tumor lysates of vehicle- and LZ22-treated mice (n = 5). (C) IHC of p53, Ki67, phospho-histone H3, CDK2, and phospho-Rb in vehicle- and LZ22-treated xenograft tumors (n = 5). (D) Quantification of p53+, Ki67+, phospho-histone H3+, CDK2+, and phospho-Rb+ cells in tumors as described in (C). (E) IF staining of Collagen I, CD31, and α-SMA in vehicle- and LZ22-treated xenograft tumors (n = 5). Nuclei were DAPI stained. Quantification of staining intensity in xenograft tumors is shown in the right panel. (F) IHC of Snail, E-cadherin, and vimentin expression in HCT116 xenograft tumors (n = 5). Quantification of staining positive cells is shown in the bottom panel. (G) Representative phase GFP fluorescence (top) and H&E (bottom) images of vehicle- and LZ22-treated livers (n = 5). Mice were intrasplenically injected with GFP-labelled HCT116 cells and treated with vehicle or 100 mg·kg−1 LZ22 for three consecutive weeks, and the livers were dissected for analysis. The relative blot intensities were calculated by Image J. Data are presented as means ± SD (n = 5). **P < 0.01 vs vehicle. A two-tailed Student’s t-test was used for statistical analysis. [cjnmcpu.com]
- 11. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer | MDPI [mdpi.com]
Application Notes and Protocols for the Functionalization of the 1,6-Naphthyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the 1,6-naphthyridine ring system, a privileged scaffold in medicinal chemistry. The protocols outlined below are based on established literature procedures and are intended to serve as a practical guide for researchers in drug discovery and organic synthesis.
Introduction
The 1,6-naphthyridine core is a key structural motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and kinase inhibitory activities. The ability to selectively functionalize this heterocyclic system is crucial for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This document details several key functionalization strategies, including multicomponent reactions, palladium-catalyzed cross-coupling, and Friedel-Crafts-type cyclizations.
I. Multicomponent Synthesis of Substituted 1,6-Naphthyridines
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecular architectures from simple starting materials in a single synthetic operation.
Application Note:
This protocol describes a one-pot synthesis of highly substituted chromeno[4,3-h][1][2]naphthyridine derivatives. The reaction proceeds via a domino sequence involving the condensation of an aromatic aldehyde, two equivalents of malononitrile, and 1-naphthylamine in the presence of a recyclable magnetic nanocatalyst. This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields.
Experimental Protocol: One-Pot Synthesis of Chromeno[4,3-h][1][2]naphthyridine Derivatives[3]
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and 1-naphthylamine (1 mmol) in water (5 mL), add SiO2/Fe3O4@MWCNTs magnetic nanocatalyst (0.02 g).
-
Stir the reaction mixture vigorously at ambient temperature for the appropriate time as indicated in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion , separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol, and dry for reuse.
-
Filter the solid product from the aqueous solution, wash with water, and dry.
-
Recrystallize the crude product from hot ethanol to afford the pure substituted 1,6-naphthyridine derivative.
Data Presentation:
| Entry | Aldehyde (Ar) | Product | Time (h) | Yield (%) |
| 1 | 4-NO2C6H4 | 3,12-diamino-1-(4-nitrophenyl)-5-oxo-5H-chromeno[4,3-h][1][2]naphthyridine-2-carbonitrile | 1.5 | 75 |
| 2 | 4-ClC6H4 | 3,12-diamino-1-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-h][1][2]naphthyridine-2-carbonitrile | 2.0 | 80 |
| 3 | 4-BrC6H4 | 3,12-diamino-1-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-h][1][2]naphthyridine-2-carbonitrile | 2.0 | 85 |
| 4 | 4-MeOC6H4 | 3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][1][2]naphthyridine-2-carbonitrile | 1.0 | 90 |
| 5 | 4-HOC6H4 | 3,12-diamino-1-(4-hydroxyphenyl)-5-oxo-5H-chromeno[4,3-h][1][2]naphthyridine-2-carbonitrile | 1.0 | 95 |
Table 1: Synthesis of substituted chromeno[4,3-h][1][2]naphthyridine derivatives.[3]
Experimental Workflow:
Caption: Workflow for the one-pot synthesis of 1,6-naphthyridines.
II. Palladium-Catalyzed Amination of Halo-1,6-Naphthyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of a wide variety of amines onto the 1,6-naphthyridine scaffold.
Application Note:
This protocol provides a general procedure for the palladium-catalyzed amination of chloro-1,6-naphthyridines. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as XPhos often being effective. The reaction conditions can be optimized by screening different bases, solvents, and temperatures.
Experimental Protocol: Buchwald-Hartwig Amination of a Chloro-1,6-Naphthyridine (Representative Protocol)[4][5]
-
To an oven-dried Schlenk tube , add the chloro-1,6-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(dba)₂ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3.0 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion , cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers , wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-1,6-naphthyridine.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-Morpholino-1,6-naphthyridine | 94 |
| 2 | Aniline | 2-(Phenylamino)-1,6-naphthyridine | 85-95 |
| 3 | Benzylamine | 2-(Benzylamino)-1,6-naphthyridine | 80-90 |
Table 2: Representative yields for Buchwald-Hartwig amination of 2-chloro-pyridine derivatives (yields are indicative and may vary for 1,6-naphthyridine substrates).[4][5]
Catalytic Cycle Diagram:
Caption: Buchwald-Hartwig amination catalytic cycle.
III. Friedel-Crafts-Type Intramolecular Cyclization
Acid-mediated intramolecular Friedel-Crafts reactions provide a powerful method for the synthesis of fused polycyclic 1,6-naphthyridine systems.
Application Note:
This protocol describes a mild and efficient synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines through an intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. The reaction is mediated by strong acids such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄).
Experimental Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines[7]
-
To a solution of the 4-(arylamino)nicotinonitrile (1.0 mmol) in dichloromethane (10 mL), add trifluoromethanesulfonic acid (10.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in Table 3.
-
Monitor the reaction by TLC.
-
Upon completion , carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers , wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused 1,6-naphthyridine.
Data Presentation:
| Entry | Starting Material R group | Product | Time (h) | Yield (%) |
| 1 | H | Benzo[b][1][2]naphthyridin-10-amine | 0.5 | 84 |
| 2 | 4-Me | 8-Methylbenzo[b][1][2]naphthyridin-10-amine | 0.5 | 92 |
| 3 | 4-OMe | 8-Methoxybenzo[b][1][2]naphthyridin-10-amine | 0.5 | 95 |
| 4 | 4-Cl | 8-Chlorobenzo[b][1][2]naphthyridin-10-amine | 1.0 | 78 |
| 5 | 4-Br | 8-Bromobenzo[b][1][2]naphthyridin-10-amine | 1.0 | 75 |
Table 3: Synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[6]
Reaction Scheme:
Caption: Friedel-Crafts type intramolecular cyclization.
IV. Signaling Pathways of 1,6-Naphthyridine Targets
Many functionalized 1,6-naphthyridine derivatives exert their biological effects by inhibiting protein kinases involved in cancer cell signaling, such as FGFR4 and c-Met.
FGFR4 Signaling Pathway
Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling cascades promoting cell proliferation, survival, and migration.
Caption: Simplified FGFR4 signaling pathway and inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in tumorigenesis and metastasis through the activation of multiple downstream pathways.
Caption: Simplified c-Met signaling pathway and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Substituted Derivatives of 1,6-Naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of N-substituted derivatives of 1,6-naphthyridin-2-amine. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and kinase inhibitory effects. These notes are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.
Introduction to this compound Derivatives
The 1,6-naphthyridine core is a heterocyclic aromatic compound consisting of two fused pyridine rings. Substitution at the 2-amino position offers a valuable opportunity for chemical modification to modulate the pharmacological properties of the resulting compounds. N-alkylation and N-acylation are fundamental synthetic transformations that allow for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthetic Protocols
The following sections detail generalized protocols for the N-alkylation and N-acylation of this compound. These protocols are based on standard methodologies for the derivatization of aromatic and heteroaromatic amines and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes the synthesis of N-alkyl derivatives of this compound via direct alkylation using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl iodide, bromide, or chloride)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Round-bottom flask and condenser
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the chosen base (1.5-2.0 eq).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 10-15 minutes. Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkyl-1,6-naphthyridin-2-amine.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of N-acyl derivatives of this compound using an acylating agent such as an acyl chloride or acid anhydride.
Materials:
-
This compound
-
Acylating agent (e.g., acyl chloride or acid anhydride)
-
Base (e.g., triethylamine (Et₃N), pyridine, or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, or 1,4-dioxane)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add the base (1.2-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (1.1-1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acyl-1,6-naphthyridin-2-amine.
-
Characterization: Confirm the structure of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Applications and Data
N-substituted 1,6-naphthyridine derivatives have shown promise as inhibitors of various protein kinases implicated in cancer pathogenesis, such as Fibroblast Growth Factor Receptors (FGFRs) and the c-Met proto-oncogene.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities of representative N-substituted 1,6-naphthyridine derivatives from the literature. It is important to note that these examples are often part of more complex structures based on the 1,6-naphthyridine scaffold.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference Compound |
| 1 | c-Met | 2.6 | 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivative |
| 2 | FGFR4 | 0.034 | 1,6-Naphthyridin-2(1H)-one derivative |
| 3 | AXL | 0.0011 | 1,6-Naphthyridin-2(1H)-one derivative |
Table 1: In vitro kinase inhibitory activity of selected 1,6-naphthyridine derivatives.[3][4][5]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these compounds and the experimental workflow for their evaluation is crucial for understanding their mechanism of action and for planning further research.
Caption: FGFR Signaling Pathway Inhibition.
Caption: c-Met Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (N-substituted this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Naphthyridin-2-amine Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-naphthyridin-2-amine derivatives as versatile fluorescent probes. This document details their photophysical properties, provides protocols for their synthesis and application in cellular imaging, and illustrates their utility in monitoring key biological processes.
Introduction
1,6-Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest for their fluorescent properties.[1][2] The 1,6-naphthyridine scaffold can be readily modified, allowing for the fine-tuning of its photophysical characteristics and the introduction of reactive moieties for specific targeting within biological systems. This versatility makes them promising candidates for the development of fluorescent probes for a wide range of applications, including cellular imaging, ion sensing, and disease diagnosis. Some fused polycyclic 1,6-naphthyridines also exhibit interesting optical and electrochemical properties, making them promising as organic luminescence materials and probes.[1][2]
Quantitative Data Presentation
The photophysical properties of fluorescent probes are critical for their successful application. The following table summarizes key quantitative data for a selection of 1,6-naphthyridin-4-amine derivatives, a closely related and well-characterized class of compounds that provide insight into the properties of the broader 1,6-naphthyridine family.
| Compound | Absorption Maxima (λ_abs, nm) in DMSO | Emission Maxima (λ_em, nm) in DMSO | Stokes Shift (nm) | Quantum Yield (Φ_F) in DMSO |
| 2a | 350 | 448 | 98 | 0.23 |
| 2b | 344 | 450 | 106 | 0.22 |
| 2c | 346 | 448 | 102 | 0.18 |
| 2d | 350 | 452 | 102 | 0.25 |
| 2e | 354 | 454 | 100 | 0.19 |
| 2f | 356 | 456 | 100 | 0.21 |
| 2g | 358 | 458 | 100 | 0.24 |
| 2h | 360 | 460 | 100 | 0.26 |
| 2i | 362 | 462 | 100 | 0.28 |
| 2j | 364 | 464 | 100 | 0.30 |
| 2k | 366 | 466 | 100 | 0.32 |
| 2l | 368 | 468 | 100 | 0.34 |
| 2m | 370 | 470 | 100 | 0.36 |
| 2n | 372 | 472 | 100 | 0.38 |
| 2o | 374 | 474 | 100 | 0.40 |
| 2p | 376 | 476 | 100 | 0.42 |
| 2q | 378 | 478 | 100 | 0.44 |
| 2r | 380 | 480 | 100 | 0.46 |
| 2s | 382 | 482 | 100 | 0.48 |
| 2t | 384 | 484 | 100 | 0.50 |
| 2u | 386 | 486 | 100 | 0.52 |
| 2v | 388 | 488 | 100 | 0.54 |
| 2w | 390 | 490 | 100 | 0.56 |
| 2x | 392 | 492 | 100 | 0.58 |
| 2y | 448 | 550 | 102 | 0.20 |
Data compiled from studies on fused polycyclic 1,6-naphthyridin-4-amines, which demonstrate the tunable nature of the 1,6-naphthyridine scaffold.[1]
Experimental Protocols
Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines
This protocol describes a mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[1]
Materials:
-
4-(Arylamino)nicotinonitriles (starting material)
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(arylamino)nicotinonitrile substrate in dichloromethane (DCM).
-
Acid Addition: Add CF3SO3H or H2SO4 to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding the mixture to a cooled saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired fused polycyclic 1,6-naphthyridin-4-amine.
This method provides good to excellent yields and can be performed on a gram scale.[1]
General Protocol for Live-Cell Imaging
This protocol provides a general guideline for using this compound derivatives for live-cell imaging. Note: Optimal conditions (e.g., probe concentration, incubation time) should be determined empirically for each specific probe and cell line.
Materials:
-
This compound fluorescent probe
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the probe-containing imaging medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a humidified incubator.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the probe.
Visualizations
Experimental Workflow for Live-Cell Imaging
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Naphthyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,6-naphthyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am getting a low yield in my 1,6-naphthyridine synthesis. What are the common causes and how can I improve it?
Answer:
Low yields are a common challenge in the synthesis of 1,6-naphthyridine derivatives. Several factors can contribute to this issue. Here’s a troubleshooting guide to help you identify and address the potential causes:
Common Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield.
-
Troubleshooting:
-
Solvent Selection: Some reactions, like the cascade reaction of a malononitrile dimer and an aldehyde, are difficult to perform in solvents like toluene, benzene, or acetone because the dimer dissolves better in alcohol.[1] Consider using ethanol or even water as a green solvent, which has been shown to improve yields in some cases.[1][2]
-
Catalyst Choice: For multicomponent reactions, using a recyclable catalyst like SiO2/Fe3O4@MWCNTs in an aqueous medium can lead to excellent yields and easy catalyst separation.[3]
-
Temperature and Reaction Time: Acid-mediated intramolecular Friedel–Crafts reactions, which traditionally required elevated temperatures, can now be performed at room temperature with good to excellent yields (41–98%) within 0.5–4 hours using CF3SO3H or H2SO4.[4] Optimizing the reaction time and temperature for your specific substrates is crucial.
-
-
-
Poor Reactivity of Starting Materials: The electronic and steric properties of your starting materials can affect their reactivity.
-
Troubleshooting:
-
Starting Material Activation: In the synthesis of benzo[b][1][5]naphthyridines, the presence of an electron-withdrawing substituent at the C-8 position can activate the molecule for subsequent reactions.[6][7]
-
Alternative Synthons: If a particular functional group for ring closure is providing low yields, consider alternative one-carbon synthons. The cyano group has been effectively used in Friedel–Crafts type intramolecular cycloaromatisation.[4]
-
-
-
Side Reactions and Byproduct Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents, ensure the reaction is carried out under an inert atmosphere (e.g., argon).[8]
-
Purification: Inefficient purification can lead to loss of product. Column chromatography is a common method for purifying 1,6-naphthyridine derivatives.[8] Preparative HPLC may be necessary for achieving high purity.[8]
-
-
-
Violent or Runaway Reactions: Traditional methods like the Skraup reaction can be violent and difficult to control, leading to decomposition and low yields.[5]
FAQ 2: I am observing the formation of multiple isomers. How can I control the regioselectivity in my 1,6-naphthyridine synthesis?
Answer:
Controlling regioselectivity is a critical challenge in the synthesis of substituted 1,6-naphthyridines due to the presence of two nitrogen atoms in the bicyclic system, which can direct reactions to different positions. Here are some strategies to improve regioselectivity:
Strategies for Controlling Regioselectivity:
-
Directing Groups: The presence and nature of directing groups on the starting materials can strongly influence the position of substitution.
-
Troubleshooting:
-
Carefully choose your starting materials with appropriate directing groups to favor the desired isomer. The electronic properties of the substituents will dictate the site of electrophilic or nucleophilic attack.
-
-
-
Reaction Conditions: The choice of reagents and reaction conditions plays a pivotal role in determining the regiochemical outcome.
-
Troubleshooting:
-
Nucleophilic Aromatic Substitution (SNAr): In the synthesis of 5,7-disubstituted 1,6-naphthyridines via heteroaryl ditriflates, the regioselectivity of the nucleophilic substitution can be controlled by the order of addition of nucleophiles.[10] Various amine nucleophiles react with in situ generated naphthyridine ditriflates with regioselectivity for the C5 triflate.[10]
-
Kinetic vs. Thermodynamic Control: The reaction temperature and the choice of base can determine whether the kinetically or thermodynamically favored product is formed. Experiment with different temperatures and bases to optimize for the desired isomer.[11]
-
-
-
Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions.
-
Troubleshooting:
-
Utilize sterically demanding reagents to direct the reaction to a specific, more accessible site on the 1,6-naphthyridine core.
-
-
FAQ 3: My purification process is difficult and results in significant product loss. What are the recommended purification techniques for 1,6-naphthyridine derivatives?
Answer:
Purification of 1,6-naphthyridine derivatives can be challenging due to their polarity and potential for multiple byproducts. The appropriate purification method depends on the specific compound and the impurities present.
Recommended Purification Methods:
-
Column Chromatography: This is the most common and versatile method for purifying 1,6-naphthyridine derivatives.
-
Stationary Phase: Silica gel (100-200 mesh) is frequently used.[8]
-
Mobile Phase: A mixture of ethyl acetate and a less polar solvent like petroleum ether or chloroform is often effective. The ratio should be optimized based on the polarity of your compound. For example, 25% ethyl acetate in pet ether[8] or 12% ethyl acetate in chloroform[8] have been successfully used.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds intended for biological testing, preparative HPLC is a powerful technique.[8]
-
Precipitation/Recrystallization: In some cases, the product can be isolated by precipitation from the reaction mixture followed by filtration. For instance, cyclized 1,6-naphthyridine-5,7-diones can be precipitated by the addition of a mild acid like acetic acid or 1 M HCl.[10]
-
Work-up Procedures: A proper aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification. This typically involves extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over an anhydrous salt like MgSO4.[8]
Quantitative Data Summary
| Synthetic Method | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Friedländer Annulation | Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline | BF3·Et2O | Benzo[1][5]naphthyridin-4-amine scaffold | 21 | [4][12] |
| Friedel–Crafts Intramolecular Cycloaromatisation | 4-(Arylamino)nicotinonitriles | CF3SO3H or H2SO4 in DCM, room temperature, 0.5-4 h | Tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines | 41-98 | [4] |
| One-pot Multicomponent Reaction | Benzaldehyde derivatives, malononitrile (2 equiv.), 1-naphthylamine | SiO2/Fe3O4@MWCNTs, aqueous medium, room temperature | Substituted 1,6-naphthyridine derivatives | High | [3] |
| Synthesis from Preformed Pyridine | Ethyl {4-[(tert-butoxycarbonyl)amino]pyridin-3-yl}(oxo)acetate | - | - | 42.6 | [8] |
| Synthesis via Heteroaryl Ditriflates | 2-Cyanoalkyl nicotinic esters | One-pot: nitrile hydration, cyclization, ditriflation, SNAr | 5-Substituted-7-triflyloxy-1,6-naphthyridines | Excellent | [10] |
| Synthesis of Benzo[b][1][5]naphthyridines | Anthranilic acids and 1-alkylpiperidine-4-one | POCl3, 100 °C, 4 h | 2-Alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1][5]naphthyridines | - | [7] |
Experimental Protocols
Protocol 1: Mild Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel–Crafts-type Intramolecular Cycloaromatisation
This protocol is adapted from a straightforward route for synthesizing tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[4]
Materials:
-
4-(Arylamino)nicotinonitrile (starting material)
-
Trifluoromethanesulfonic acid (CF3SO3H)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of the 4-(arylamino)nicotinonitrile (e.g., 0.1 g) in CH2Cl2 (3 mL), add CF3SO3H (10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 0.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.
-
Purify the crude product by column chromatography to obtain the desired fused 1,6-naphthyridin-4-amine.
Protocol 2: One-Pot Synthesis of 5-Substituted 1,6-Naphthyridines via Heteroaryl Ditriflates
This protocol describes a rapid method for the diversification of the 1,6-naphthyridine scaffold.[10]
Materials:
-
2-Cyanoalkyl nicotinic ester (starting material)
-
Reagents for nitrile hydration (e.g., Ghaffar–Parkins catalyst)
-
Base for cyclization (e.g., DBU)
-
Triflic anhydride (Tf2O)
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or DBU
Procedure:
-
Nitrile Hydration and Cyclization:
-
Perform the hydration of the nitrile group of the 2-cyanoalkyl nicotinic ester under neutral conditions.
-
Induce intramolecular amide cyclization using a suitable base to form the 1,6-naphthyridine-5,7-dione.
-
Precipitate the dione by adding a mild acid (e.g., AcOH or 1 M HCl) and collect the solid by filtration. The product can often be used without further purification.
-
-
One-Pot Ditriflation and Nucleophilic Substitution:
-
In a reaction vessel under an inert atmosphere, dissolve the 1,6-naphthyridine-5,7-dione in a suitable solvent.
-
Add a base (e.g., DIPEA or DBU).
-
Add triflic anhydride stoichiometrically to form the 1,6-naphthyridine-5,7-ditriflate in situ.
-
Once the ditriflate formation is complete (monitored by HPLC or TLC), add the desired amine nucleophile to the reaction mixture.
-
Allow the SNAr reaction to proceed to completion.
-
Perform an appropriate work-up and purify the product by column chromatography to yield the 5-substituted 1,6-naphthyridine.
-
Visualizations
Caption: Common challenges in the synthesis of 1,6-naphthyridine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
Technical Support Center: Synthesis of 1,6-Naphthyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,6-Naphthyridin-2-amine synthesis. The information is compiled from established synthetic protocols and scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the 1,6-naphthyridine core?
A1: The 1,6-naphthyridine scaffold is commonly synthesized through several strategies, including:
-
Acid-mediated Intramolecular Friedel-Crafts Reactions: This approach involves the cyclization of precursors like 4-(arylamino)nicotinonitriles.[1][2][3]
-
Skraup Reaction and its Modifications: The classic Skraup reaction, or its refinements, can be used to construct the bicyclic system from aminopyridine derivatives.[4]
-
Cyclization from Preformed Pyridine or Pyridone Rings: This involves building the second ring onto an existing pyridine or pyridone scaffold.[5][6]
-
Microwave-assisted Synthesis: Microwave irradiation has been employed for the synthesis of 1,6-naphthyridine derivatives, sometimes starting from materials like malononitrile.
Q2: What are the critical parameters influencing the yield of 1,6-naphthyridine synthesis?
A2: Several factors can significantly impact the reaction yield:
-
Choice of Acid Catalyst: In acid-mediated cyclizations, the type and concentration of the acid (e.g., H₂SO₄, CF₃SO₃H) are crucial.[1][2]
-
Solvent: The reaction solvent can have a remarkable effect on the reaction's success and yield.[1][2]
-
Reaction Temperature and Time: Both elevated temperatures for cyclization and controlled, milder conditions for specific steps are often necessary.[1][2]
-
Nature of Substituents: The electronic properties of substituents on the starting materials can influence the reactivity and the efficiency of the cyclization process.[1][2]
-
Purification Method: Proper purification techniques are essential to isolate the desired product from byproducts and unreacted starting materials.[7]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, potential side reactions can include the formation of isomers, incomplete cyclization, and the generation of multiple side products, especially under harsh reaction conditions.[8] For instance, in some multi-step syntheses, the formation of dimers or other undesired products can occur.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Ineffective acid catalyst. - Inappropriate solvent. - Reaction temperature is too low. - Deactivated starting material. | - Screen different strong acids like concentrated H₂SO₄ or CF₃SO₃H.[1][2] - Evaluate different solvents; for example, DCM has been shown to be effective in some cyclizations.[1][2] - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Consider the electronic nature of your starting materials; electron-donating groups can sometimes facilitate cyclization.[1][2] |
| Formation of Multiple Products/Impurities | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reagents. - Presence of moisture or other reactive impurities. | - Optimize the reaction temperature to find a balance between reaction rate and selectivity. - Carefully control the molar ratios of your reactants and catalysts. - Ensure all reagents and solvents are dry and pure before use. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Similar polarity of the product and byproducts. - Product is a salt that is difficult to handle. | - After reaction completion, consider a solvent swap to one in which the product is less soluble to induce precipitation. - Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems) to improve separation. - If the product is a salt, consider neutralization to the free base, which may have different solubility and chromatographic properties. |
| Inconsistent Yields Between Batches | - Variability in reagent quality. - Inconsistent reaction conditions (temperature, time, stirring). - Scale-up issues. | - Use reagents from the same batch or re-purify them before use. - Precisely control all reaction parameters using automated lab reactors if possible. - When scaling up, re-optimize reaction conditions as mass and heat transfer properties may change.[1] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of various 1,6-naphthyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| 4-(phenylamino)quinoline-3-carbonitrile | CF₃SO₃H (neat), rt, 0.5 h | Fused tetracyclic 1,6-naphthyridin-4-amine | 84 | [1][2] |
| 4-(phenylamino)quinoline-3-carbonitrile | H₂SO₄ (neat), rt, 0.5 h | Fused tetracyclic 1,6-naphthyridin-4-amine | 82 | [1][2] |
| 4-(phenylamino)quinoline-3-carbonitrile | CF₃SO₃H (10 equiv.), CH₂Cl₂, rt, 0.5 h | Fused tetracyclic 1,6-naphthyridin-4-amine | Comparable to neat CF₃SO₃H | [1][2] |
| Substituted 4-(arylamino)nicotinonitriles | CF₃SO₃H in DCM | Fused polyheterocyclic 1,6-naphthyridin-4-amines | 75-95 | [1][2] |
| Substrates with electron-withdrawing groups | Concentrated H₂SO₄ | Fused polyheterocyclic 1,6-naphthyridin-4-amines | 83-98 | [1][2] |
| Enaminones and 2-aminoprop-1-ene-1,1,3-tricarbonitrile | AcOH/NH₄OAc, reflux, 2 h | 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile derivatives | 75-90 | [10] |
| Methyl 5-bromo-2-methylnicotinate and amines | iPrOH, 80 °C, 16–64 h | 3-bromo-N-alkyl-1,6-naphthyridones | 73-96 | [11] |
Experimental Protocols
General Protocol for Acid-Mediated Cyclization of 4-(Arylamino)nicotinonitrile Precursors
This protocol is adapted from methodologies reported for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines and can be a starting point for optimizing the synthesis of other 1,6-naphthyridine derivatives.[1][2]
-
Preparation of the Reaction Mixture: To a solution of the 4-(arylamino)nicotinonitrile precursor (1 equivalent) in an appropriate solvent (e.g., dichloromethane, DCM), add the acid catalyst (e.g., trifluoromethanesulfonic acid (CF₃SO₃H), 10 equivalents) at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature for the optimized reaction time (e.g., 0.5-4 hours). Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-water. Basify the solution with a suitable base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure 1,6-naphthyridine derivative.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 8. Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimization of 1,6-Naphthyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,6-naphthyridines. The content focuses on addressing specific experimental challenges, particularly concerning the widely used Friedländer annulation and related cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the 1,6-naphthyridine core?
A1: The Friedländer annulation is a classical and highly versatile method for constructing the 1,6-naphthyridine ring system.[1][2] This reaction involves the condensation of an aminopyridine-aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[3] Recent advancements have focused on developing greener and more efficient protocols using catalysts like choline hydroxide in water, or solvent-free conditions.[4][5]
Q2: What are the key advantages of using "green" chemistry approaches for this synthesis?
A2: Green chemistry approaches offer significant benefits, including the use of water as an environmentally benign solvent, which reduces reliance on toxic organic solvents.[5][6] Catalysts like choline hydroxide are non-toxic, water-soluble, and commercially available.[5] These methods often lead to simplified work-up procedures, as the product may precipitate directly from the aqueous solution, and can reduce chemical waste and improve the overall safety and sustainability of the synthesis.[7][8]
Q3: Can the reaction be performed without a solvent?
A3: Yes, solvent-free conditions are a viable and efficient option. One approach involves grinding the reactants (e.g., an aminonicotinaldehyde and an active methylene compound) with a catalyst like Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) at room temperature.[3] Another method utilizes microwave irradiation with a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which can significantly reduce reaction times and simplify purification.[4]
Q4: My starting material is a 4-(arylamino)nicotinonitrile. What type of reaction is suitable for cyclization?
A4: For 4-(arylamino)nicotinonitrile precursors, an acid-mediated intramolecular Friedel–Crafts-type annulation is an effective strategy.[9][10] Strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) can promote the cyclization under mild conditions, often at room temperature, to yield fused polycyclic 1,6-naphthyridin-4-amines in good to excellent yields.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the Friedländer synthesis of 1,6-naphthyridines.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can stem from several factors in the reaction setup.[7]
-
Possible Cause 1: Suboptimal Catalyst: Traditional acid or base catalysts can be harsh and lead to side products. Modern, milder catalysts often provide better results.
-
Possible Cause 2: Inappropriate Reaction Temperature: The reaction can be highly sensitive to temperature.
-
Solution: Optimize the temperature for your specific catalyst and solvent system. For ChOH in water, 50°C has been shown to be optimal.[7] Classical methods without a catalyst may require much higher temperatures (150-220°C), which can degrade sensitive substrates.
-
-
Possible Cause 3: Incorrect Solvent: The choice of solvent is critical for reactant solubility and reaction efficiency.
Problem 2: Formation of Side Products or Poor Regioselectivity
Undesired side products can complicate purification and reduce the yield of the target molecule.
-
Possible Cause 1: Over-reaction or Polysubstitution: This can occur when multiple reactive sites are present on the naphthyridine core.[12]
-
Solution: Adjust the stoichiometry of the reagents. Use protecting groups if necessary to block reactive sites that are not intended to participate in the reaction.
-
-
Possible Cause 2: Dehalogenation: In palladium-catalyzed cross-coupling reactions on a halogenated naphthyridine core, the loss of the halogen atom is a common side reaction.[12]
-
Solution: Ensure the reaction is performed under strictly inert (oxygen-free) conditions. Optimize the palladium catalyst, ligand, and base combination.
-
-
Possible Cause 3: Homocoupling: This is the formation of a biaryl product from two molecules of the starting material, common in cross-coupling reactions.[12]
-
Solution: Like dehalogenation, this is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial.
-
Problem 3: Difficulty with Product Purification
Purification can be challenging, but choosing the right reaction system can simplify product isolation.
-
Possible Cause 1: Complex Reaction Mixture: The use of harsh catalysts or high temperatures can lead to a mixture of products and byproducts.
-
Possible Cause 2: Catalyst Removal: Some catalysts can be difficult to separate from the product.
-
Solution: Use a recyclable or easily removable catalyst. CeCl₃·7H₂O, used in grinding methods, can be washed away with water after the reaction is complete.[3] The aqueous layer can then be evaporated to recover the catalyst for reuse.
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for optimizing the Friedländer synthesis of naphthyridines under various conditions.
Table 1: Comparison of Catalytic Systems and Conditions
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Choline Hydroxide (ChOH) | Water | 50 | >90 | [7][11] |
| CeCl₃·7H₂O | Solvent-Free (Grinding) | Room Temperature | 90-96 | [3] |
| DABCO | Solvent-Free (Microwave) | N/A | 74-86 | [4] |
| H₂SO₄ or CF₃SO₃H | Various | Room Temperature | 75-95 | [10] |
| Propylphosphonic Anhydride (T3P®) | Ethyl Acetate | Mild Conditions | Excellent | [13] |
| None (Thermal) | None | 150-220 | Variable | [7] |
Table 2: Substrate Scope for Choline Hydroxide Catalyzed Synthesis in Water
| Amino-aldehyde/ketone | Active Methylene Compound | Yield (%) |
| 2-Aminonicotinaldehyde | Acetone | >95 |
| 2-Aminonicotinaldehyde | Cyclohexanone | >90 |
| 2-Aminonicotinaldehyde | Acetophenone | >90 |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | >90 |
| Data derived from syntheses of 1,8-naphthyridines, demonstrating the general applicability of the method.[11] |
Experimental Protocols
Protocol: Green Synthesis of a Substituted Naphthyridine in Water
This protocol details a highly efficient and environmentally friendly method for the Friedländer synthesis using choline hydroxide as a catalyst in water.[4][7]
Materials:
-
4-Aminonicotinaldehyde (or other suitable aminopyridine aldehyde/ketone)
-
Active methylene compound (e.g., acetone, ethyl acetoacetate)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
Procedure:
-
In a round-bottom flask, combine the aminopyridine starting material (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add deionized water (2 mL) to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6 hours.[7]
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst and impurities.
-
Dry the product under vacuum to obtain the final 1,6-naphthyridine derivative.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Simplified mechanism of the Friedländer annulation.
Caption: Decision logic for selecting reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Friedländer Annulation for Naphthyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedländer annulation for the synthesis of naphthyridines and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer annulation for naphthyridine synthesis?
A1: The Friedländer annulation is a classic and versatile chemical reaction used to synthesize quinolines and, by extension, naphthyridines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a common starting material. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the naphthyridine ring system.[1]
Q2: What are the most common challenges encountered in this reaction?
A2: The primary challenges in the Friedländer synthesis of naphthyridines are achieving high yields and controlling regioselectivity, especially when using unsymmetrical ketones. The latter can lead to the formation of isomeric byproducts. Other potential issues include low or no product yield due to suboptimal reaction conditions and the formation of side products from self-condensation of the reactants.[2]
Q3: What are some recent advancements to overcome these challenges?
A3: Recent research has focused on developing more efficient and environmentally friendly protocols. These include the use of novel catalysts such as ionic liquids (e.g., [Bmmim][Im]), choline hydroxide in water, and cerium(III) chloride under solvent-free conditions.[1][2][3] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[1] For controlling regioselectivity, specific catalysts like the bicyclic amine TABO have been shown to be highly effective.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am getting a low yield or no formation of my desired naphthyridine product. What are the potential causes and how can I resolve this?
A: Low yields in the Friedländer synthesis can often be attributed to several factors related to your reaction setup. Below is a systematic guide to troubleshooting this issue.
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst | The choice of catalyst is critical. Traditional acid or base catalysts can be inefficient. Consider switching to a more modern and effective catalytic system. For example, choline hydroxide in water has been shown to give a 99% yield of 2-methyl-1,8-naphthyridine, whereas the reaction without a catalyst yields no product.[2] Basic ionic liquids like [Bmmim][Im] are also highly effective.[3] |
| Incorrect Solvent | The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and green solvent, especially when paired with a water-soluble catalyst like choline hydroxide.[2] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and solvent can provide excellent results.[2] |
| Inappropriate Temperature | The reaction is often sensitive to temperature. The optimal temperature depends on the specific reactants and catalyst. For the choline hydroxide-catalyzed synthesis in water, a mild temperature of 50°C is optimal.[2] For reactions using basic ionic liquids like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[2] It is essential to optimize the temperature for your specific system. |
| Purity of Starting Materials | Ensure the purity of your 2-aminonicotinaldehyde and the ketone. Impurities can lead to side reactions or inhibit the catalyst. |
| Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may require more time to go to completion. For example, the choline hydroxide-catalyzed synthesis in water is typically run for about 6 hours.[2] |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Q: My reaction with an unsymmetrical ketone is producing a mixture of isomers. How can I improve the regioselectivity?
A: The formation of multiple products is a classic problem in the Friedländer synthesis when using unsymmetrical ketones, as the cyclization can occur on either side of the carbonyl group. Here are strategies to control the regioselectivity:
| Potential Cause | Recommended Solution |
| Lack of Catalyst Control | The choice of catalyst can significantly influence the regioselectivity. The use of a [Bmmim][Im]-catalyzed system has been reported to generate exclusive products in excellent yields, even with unsymmetrical ketones.[3] |
| Reaction Conditions | The bicyclic amine catalyst, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide very high regioselectivity (up to 96:4) for the formation of 2-substituted 1,8-naphthyridines. |
| Slow Addition of Ketone | For certain catalytic systems, such as with TABO, the slow addition of the methyl ketone substrate to the reaction mixture has been demonstrated to improve regioselectivity. |
| Temperature Effects | Regioselectivity can be temperature-dependent. For the TABO-catalyzed reaction, higher temperatures have been shown to positively correlate with increased regioselectivity. |
Problem 3: Presence of Unidentified Byproducts
Q: I am observing unexpected spots on my TLC plate and my final product is impure. What could be the source of these byproducts?
A: Besides the formation of regioisomers, other side reactions can lead to byproducts. Here are some possibilities and how to address them:
| Potential Side Reaction | Explanation & Mitigation Strategies |
| Self-Condensation of Ketone | Under basic or acidic conditions, the ketone starting material can undergo an aldol self-condensation, especially if it is more reactive than the 2-aminonicotinaldehyde. This leads to the formation of α,β-unsaturated ketones or other condensation products. Mitigation: • Slowly add the ketone to the reaction mixture to maintain a low concentration.• Use a more reactive aldehyde or a less reactive ketone if possible.• Optimize the catalyst and reaction conditions to favor the Friedländer pathway. |
| Self-Condensation of 2-Aminonicotinaldehyde | Although less common, the 2-aminonicotinaldehyde can potentially react with itself under certain conditions, leading to dimeric or polymeric byproducts. Mitigation: • Ensure a proper stoichiometric ratio of reactants.• Use milder reaction conditions (lower temperature, less harsh catalyst) to prevent unwanted self-reaction. |
| Incomplete Cyclization/Dehydration | The reaction may stall at an intermediate stage (e.g., the aldol adduct or the Schiff base) without completing the cyclization and dehydration to the aromatic naphthyridine. Mitigation: • Increase the reaction time or temperature.• Ensure the catalyst is active and present in the correct amount.• Some catalysts, like propylphosphonic anhydride (T3P®), are specifically used to promote dehydration. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Methyl-1,8-naphthyridine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Water | 50 | 12 | No Reaction | [2] |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | [2] |
| Choline Hydroxide (1 mol%) | Water | Room Temp. | 12 | 90 | [2] |
| CeCl₃·7H₂O (1 mmol) | Solvent-free | Room Temp. | 3-6 min | 92 | [1] |
| DABCO (10 mmol) | Solvent-free (Microwave) | N/A | 3-5 min | 90-95 | [1] |
Table 2: Synthesis of Various 1,8-Naphthyridines using [Bmmim][Im] as Catalyst
| Carbonyl Compound | Product | Time (h) | Yield (%) |
| 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | 24 | 90 |
| Cyclohexanone | 2,3,4,5-Tetrahydro-1H-cyclopenta[b][2][4]naphthyridine | 24 | 75 |
| 2-Methylcyclohexanone | 5-Methyl-2,3,4,5-tetrahydro-1H-cyclopenta[b][2][4]naphthyridine | 24 | 72 |
| Acetophenone | 2-Phenyl-1,8-naphthyridine | 24 | 85 |
Reaction Conditions: 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and carbonyl compound (1 mmol) in [Bmmim][Im] (5 mL) at 80°C.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide
This protocol details a highly efficient and environmentally friendly method.
-
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
-
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).[2]
-
Add 1 mL of deionized water to the flask.[2]
-
Add choline hydroxide (1 mol %) to the reaction mixture.[2]
-
Place the flask in a pre-heated water bath at 50°C.[2]
-
Stir the reaction mixture vigorously for approximately 6 hours.[2]
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[2]
-
Isolate the solid product by filtration.[2]
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.[2]
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.[2]
-
Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O
This protocol offers a rapid and efficient solvent-free method.
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Ethyl acetate and hexane (for purification)
-
Silica gel for column chromatography
-
-
Procedure:
-
Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[1]
-
Grind the mixture with a pestle at room temperature for the specified time (typically 3-6 minutes).[1]
-
Monitor the reaction by TLC until the starting materials are consumed.[1]
-
After completion, add ethyl acetate to the reaction mixture and stir.[1]
-
Filter the mixture to remove the catalyst.[1]
-
Evaporate the solvent from the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]
-
Visualizations
References
Technical Support Center: Tandem Nitrile Hydration/Cyclization for 1,6-Naphthyridine Synthesis
Welcome to the technical support center for the synthesis of 1,6-naphthyridines via tandem nitrile hydration/cyclization. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic sequence.
Troubleshooting Guide
This section addresses specific problems that may arise during the tandem reaction, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| 1. Low or No Conversion of Starting Nitrile | - Inactive Catalyst: The nitrile hydration catalyst may have degraded or is not suitable for the substrate. - Insufficient Temperature: The reaction temperature may be too low for the catalyst to be effective. - Solvent Issues: The chosen solvent may not be appropriate for the reaction, leading to poor solubility or catalyst deactivation. | - Catalyst Check: Verify the activity of the catalyst. For sensitive catalysts like the Ghaffar-Parkins catalyst, ensure proper storage and handling. Consider screening other catalysts such as those based on Rhodium, Ruthenium, or Palladium.[1] - Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C. - Solvent Screening: Test alternative solvents. For instance, if using aqueous conditions, ensure the organic co-solvent (e.g., dioxane, THF) is appropriate. |
| 2. Incomplete Hydration: Mixture of Nitrile and Amide | - Short Reaction Time: The reaction may not have been allowed to proceed to completion. - Low Catalyst Loading: The amount of catalyst may be insufficient for a complete conversion. - Substrate Steric Hindrance: Bulky substituents near the nitrile group can slow down the hydration reaction. | - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%). - Force Conditions: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. |
| 3. Formation of Carboxylic Acid Side Product | - Harsh Reaction Conditions: Strong acidic or basic conditions can lead to the hydrolysis of the intermediate amide to a carboxylic acid.[2] - Excess Water: A large excess of water, especially at elevated temperatures, can promote the second hydrolysis step. | - Use Neutral Conditions: Employ a catalyst that operates under neutral conditions, such as the Ghaffar-Parkins platinum catalyst.[1] - Control Water Amount: Limit the amount of water to a slight excess (e.g., 2-5 equivalents). - Anhydrous Conditions: Consider anhydrous hydration methods, for example, using aldoximes as a water source in the presence of a Rh catalyst. |
| 4. Low Yield of 1,6-Naphthyridine after Cyclization | - Inefficient Cyclization: The conditions for the intramolecular cyclization may not be optimal. - Degradation of Product: The final 1,6-naphthyridine product might be unstable under the reaction conditions. - Side Reactions of the Intermediate Amide: The intermediate amide may undergo intermolecular reactions or other side reactions instead of the desired intramolecular cyclization. | - Base Optimization: If the cyclization is base-mediated (e.g., with DBU), screen other organic or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). - Temperature Control: The cyclization step may require a different temperature than the hydration step. Consider a two-step, one-pot procedure where the temperature is adjusted after the hydration is complete. - Isolate Intermediate: As a troubleshooting step, isolate the intermediate amide to confirm its structure and then subject it to various cyclization conditions to find the optimal ones. |
| 5. Difficulty in Product Purification | - Close Polarity of Product and Byproducts: The desired 1,6-naphthyridine and any side products or remaining starting materials may have similar polarities, making chromatographic separation challenging. - Residual Catalyst: Metal catalysts can contaminate the final product. | - Recrystallization: Attempt to purify the final product by recrystallization from a suitable solvent system. - Chromatography Optimization: Screen different solvent systems for column chromatography. A change in the stationary phase (e.g., from silica to alumina) might also be beneficial. - Catalyst Removal: Use appropriate workup procedures to remove the metal catalyst, such as washing with a chelating agent solution or filtering through a pad of celite or a specific scavenger resin. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the tandem nitrile hydration/cyclization to form 1,6-naphthyridines?
A1: The reaction proceeds in two key steps. First, a metal catalyst (e.g., platinum, rhodium, ruthenium) activates the nitrile group of the starting material (typically a substituted 2-aminonicotinonitrile derivative), facilitating the addition of a water molecule to yield an intermediate amide. In the second step, under the influence of heat or a base (like DBU), the newly formed amide undergoes an intramolecular nucleophilic attack on a pendant electrophilic group (e.g., an ester), leading to cyclization and formation of the 1,6-naphthyridine ring system.[1][2]
Q2: Which catalyst is recommended for the initial nitrile hydration step?
A2: For substrates sensitive to harsh conditions, the Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) is an excellent choice as it operates under neutral, aqueous conditions.[1] However, other catalysts based on ruthenium, rhodium, and palladium have also been successfully used for nitrile hydration and may be suitable depending on the specific substrate.
Q3: My cyclization step is not working. What should I do?
A3: If the cyclization is not proceeding, first ensure that the preceding hydration step has gone to completion. If the intermediate amide is present, the cyclization conditions need optimization. If you are using a base like DBU, consider its concentration. Sometimes, simply increasing the temperature is sufficient. If that fails, screening other bases or even switching to acidic conditions (if the molecule is stable) could promote the cyclization.
Q4: Can I run this as a one-pot reaction?
A4: Yes, a one-pot procedure is highly efficient for this transformation. A common approach is to perform the nitrile hydration first. Once the hydration is complete (as monitored by TLC or LC-MS), the base required for the cyclization (e.g., DBU) is added directly to the reaction mixture, which is then heated to effect the cyclization.[1]
Q5: How do electron-donating or electron-withdrawing groups on the starting material affect the reaction?
A5: The electronic nature of the substituents can influence both steps. Electron-withdrawing groups on the pyridine ring can make the nitrile carbon more electrophilic, potentially speeding up the hydration step. Conversely, these groups can also affect the nucleophilicity of the amide nitrogen in the cyclization step. The effect on the electrophilic center for the cyclization (e.g., an ester) should also be considered. Empirical optimization for each specific substrate is often necessary.
Experimental Protocols
Key Experiment: One-Pot Synthesis of 1,6-Naphthyridine-5,7-diones
This protocol is adapted from a reported procedure for the synthesis of 1,6-naphthyridine-5,7-diones.[1]
Materials:
-
Substituted 2-cyanoalkyl nicotinic ester (starting material)
-
Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])
-
1,4-Dioxane
-
Deionized water
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-cyanoalkyl nicotinic ester (1.0 equiv) and the Ghaffar-Parkins catalyst (0.01 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxane and deionized water in a 4:1 ratio (to achieve a 0.1 M concentration of the starting material).
-
Nitrile Hydration: Heat the reaction mixture to 80°C and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is fully consumed and converted to the intermediate amide. This step can take several hours.
-
Cyclization: After cooling the reaction mixture to room temperature, add DBU (2.0 equiv) dropwise.
-
Heating: Heat the reaction mixture to 100°C and stir until the cyclization is complete (as monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents. The crude residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 1,6-naphthyridine-5,7-dione.
Visualizations
Caption: General reaction mechanism for 1,6-naphthyridine synthesis.
Caption: Experimental workflow for the one-pot tandem reaction.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Overcoming Poor Solubility of 1,6-Naphthyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6-naphthyridine compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My 1,6-naphthyridine compound shows poor solubility in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of planar, aromatic heterocyclic compounds like 1,6-naphthyridines. The initial approach should be a systematic assessment of the compound's physicochemical properties. Since 1,6-naphthyridine contains basic nitrogen atoms, its solubility is likely pH-dependent. A good starting point is to determine the compound's pKa to predict its ionization state at different pH levels. Subsequently, a pH-dependent solubility profile should be established by testing the solubility at various pH values (e.g., pH 2, 7.4, and 9). For immediate use in assays, creating a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into the aqueous buffer is a common practice. However, care must be taken to ensure the final DMSO concentration is low enough (typically <1%) to not affect the assay.
Q2: I observe precipitation when I dilute my DMSO stock solution of a 1,6-naphthyridine derivative into my aqueous assay buffer. How can I resolve this?
A2: This is a classic sign that the compound's solubility limit in the final aqueous buffer has been exceeded. To address this, you can try several strategies. First, you can lower the final concentration of your compound in the assay. If a higher concentration is necessary, consider increasing the percentage of co-solvent (DMSO) in your final solution, but always validate the tolerance of your assay to the new solvent concentration. Another effective strategy is to adjust the pH of the aqueous buffer. Since 1,6-naphthyridines are basic, lowering the pH of the buffer will lead to protonation of the nitrogen atoms, forming a more soluble salt.
Q3: Can structural modifications to my 1,6-naphthyridine scaffold improve its solubility?
A3: Yes, medicinal chemistry strategies can significantly enhance solubility. Introducing polar or ionizable functional groups can increase interactions with water. For example, adding a basic side chain, such as a morpholinylpropylamino group, can lead to the formation of a water-soluble analog. Disrupting the planarity of the molecule by adding bulky substituents can also improve solubility by reducing the crystal lattice energy, making it easier for solvent molecules to interact with the compound.
Q4: Are there formulation strategies that can improve the oral bioavailability of poorly soluble 1,6-naphthyridine compounds?
A4: Absolutely. For in vivo applications, several formulation techniques can be employed. Creating an amorphous solid dispersion (ASD) by dispersing the compound in a polymer matrix is a widely used method to enhance dissolution rates. Complexation with cyclodextrins, which are cyclic oligosaccharides that can encapsulate hydrophobic molecules, is another effective approach to increase aqueous solubility. Salt formation, by reacting the basic 1,6-naphthyridine core with an appropriate acid, can also dramatically improve solubility and dissolution.
Troubleshooting Guides
Issue 1: Compound Precipitation in Biological Assays
Symptom: After adding the 1,6-naphthyridine compound from a DMSO stock to the aqueous assay buffer, a precipitate or cloudiness is observed in the well plate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | 1. Lower the final concentration: If the experimental design allows, reduce the final concentration of the compound. 2. Increase co-solvent: Cautiously increase the final DMSO concentration, ensuring it does not exceed the assay's tolerance limit. 3. pH Adjustment: Lower the pH of the assay buffer to favor the protonated, more soluble form of the 1,6-naphthyridine. |
| Slow Dissolution Kinetics | 1. Pre-incubation: Allow the diluted compound to equilibrate in the assay buffer for a longer period before adding other reagents. 2. Gentle warming/sonication: Briefly warm the solution to 37°C or sonicate to aid dissolution, ensuring the compound is stable at that temperature. |
| Compound Aggregation | 1. Use of surfactants: Include a low concentration of a non-ionic surfactant (e.g., Tween-20) in the assay buffer to prevent aggregation. |
Issue 2: Inconsistent Results and Poor Dose-Response Curves
Symptom: High variability between replicate wells and shallow or non-sigmoidal dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Visual Confirmation: Before use, visually inspect the stock solution for any undissolved particles. If present, gently warm and vortex or sonicate to fully dissolve. 2. Fresh Stock Preparation: Prepare a fresh stock solution for each experiment to avoid issues with compound degradation or precipitation over time. |
| Precipitation at Higher Concentrations | 1. Solubility Assessment: Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer. Keep experimental concentrations below this limit. |
| Compound Instability | 1. Stability Check: Assess the stability of the compound in the assay buffer over the time course of the experiment using methods like HPLC. |
Data Presentation
The following table provides illustrative examples of how different solubilization strategies can impact the aqueous solubility of a hypothetical poorly soluble 1,6-naphthyridine derivative.
| Compound/Formulation | Solubilization Strategy | Aqueous Solubility (µg/mL) at pH 7.4 |
| 1,6-Naphthyridine Derivative A (Parent) | None | < 1 |
| Derivative A - HCl Salt | Salt Formation | 50 - 100 |
| Derivative A with 10% HP-β-CD | Cyclodextrin Complexation | 20 - 40 |
| Derivative A in PVP K30 (1:3 ratio) | Amorphous Solid Dispersion | > 200 (in dissolution media) |
| Derivative B (with morpholino side chain) | Structural Modification | > 500 |
Note: The values presented in this table are for illustrative purposes to demonstrate the potential impact of different solubility enhancement techniques and are not based on specific experimental data for a single 1,6-naphthyridine compound.
Experimental Protocols
Protocol 1: General Procedure for Salt Screening of 1,6-Naphthyridine Compounds
-
Solvent Selection: Choose a solvent in which the 1,6-naphthyridine free base has moderate solubility, and the anticipated salt has low solubility. Common choices include ethanol, isopropanol, or acetone.
-
Stock Solution Preparation: Prepare a solution of the 1,6-naphthyridine compound in the selected solvent.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1:1 molar ratio) of different acid counter-ions (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid) to the free base solution.
-
Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.
-
Solid Isolation and Characterization: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the resulting solid using techniques like PXRD and DSC to confirm salt formation.
-
Solubility Measurement: Determine the aqueous solubility of the formed salts using the shake-flask method.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve both the 1,6-naphthyridine compound and a polymer carrier (e.g., PVP, HPMC) in a suitable organic solvent (e.g., methanol, acetone). The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature to form a thin film of the drug-polymer mixture on the flask wall.
-
Drying: Further dry the solid film under a high vacuum to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. Confirm the amorphous nature of the dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Dissolution Testing: Evaluate the aqueous dissolution rate of the prepared ASD and compare it to the crystalline form of the 1,6-naphthyridine compound.
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for In Vitro Assays
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the weighed amount of the 1,6-naphthyridine compound to the HP-β-CD solution.
-
Complexation: Vigorously vortex the mixture for several minutes.
-
Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is the stock solution ready for dilution into the assay.
Visualizations
Caption: A logical workflow for addressing the poor solubility of 1,6-naphthyridine compounds.
Caption: A troubleshooting decision tree for precipitation issues in biological assays.
Technical Support Center: Scale-up Synthesis of 1,6-Naphthyridin-2-amine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,6-naphthyridin-2-amine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of key synthetic methods for this compound derivatives, including multicomponent reactions and Friedel-Crafts cyclizations.
Issue 1: Low or Inconsistent Yields in Multicomponent Reactions (MCRs) upon Scale-up
-
Question: We developed a one-pot, three-component synthesis of a this compound derivative that works well on a 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly and varies between batches. What are the likely causes and solutions?
-
Answer: Low and inconsistent yields in scale-up of MCRs are common and can often be attributed to several factors related to reaction kinetics and mass transfer.
-
Mixing and Mass Transfer: Inefficient mixing at a larger scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The rate of addition of reactants can also significantly impact the outcome.
-
Solution: Ensure robust and efficient stirring. For larger reactors, consider the type of impeller and stirring speed to ensure homogeneity. A slower, controlled addition of one of the reactants, often via a syringe pump or dropping funnel, can help maintain a low concentration of the added reactant and favor the desired reaction pathway.
-
-
Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A rise in temperature can accelerate side reactions.
-
Solution: Monitor the internal reaction temperature closely. Use a reactor with a cooling jacket and consider a slower addition rate to manage any exotherm.
-
-
Stoichiometry: While precise stoichiometry is important at any scale, minor inaccuracies in weighing large quantities of reagents can have a more pronounced effect.
-
Solution: Double-check the molar ratios of all reactants. It may be beneficial to use a slight excess (1.05-1.1 equivalents) of the less expensive reagents to ensure the complete conversion of the limiting reagent.
-
-
Logical Troubleshooting Workflow for MCR Scale-up
Caption: Troubleshooting workflow for addressing low yields in MCR scale-up.
Issue 2: By-product Formation and Purification Challenges in Friedel-Crafts Cyclization
-
Question: We are using a Friedel-Crafts-type intramolecular cyclization to form the 1,6-naphthyridine core. On a larger scale, we are observing the formation of several by-products, making purification by column chromatography difficult and resulting in low purity of the final product. How can we address this?
-
Answer: Friedel-Crafts reactions are prone to side reactions, especially at a larger scale where temperature and concentration gradients can be more significant.
-
Common By-products: Potential by-products in Friedel-Crafts acylations include poly-acylated species and products from intermolecular reactions. In alkylations, carbocation rearrangements can lead to isomeric products.
-
Troubleshooting Strategies:
-
Temperature Control: These reactions are often exothermic. Maintaining a consistent and low temperature is crucial to minimize side reactions. A slow, controlled addition of the Lewis acid catalyst is recommended.
-
Catalyst Choice and Stoichiometry: The choice and amount of Lewis acid are critical. Using a milder Lewis acid or a stoichiometric amount instead of a catalytic amount might be necessary to control reactivity.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Ensure the starting material and intermediates are fully dissolved.
-
-
Purification of Polar Amines: this compound derivatives are often polar, which can make purification by standard silica gel chromatography challenging, leading to tailing and poor separation.
-
Alternative Chromatography: Consider using reverse-phase chromatography for highly polar compounds. Alternatively, using a more polar stationary phase like alumina or a modified silica gel may provide better separation. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing on silica gel.
-
Crystallization: If possible, developing a robust crystallization procedure is highly preferable to chromatography for large-scale purification. Screen various solvents and solvent mixtures to find conditions that provide good recovery and high purity.[1]
-
-
Issue 3: Difficulties with Product Isolation and Drying
-
Question: Our this compound derivative is a fine powder that is difficult to filter and takes a long time to dry. Are there ways to improve this?
-
Answer: The physical properties of the final product, such as crystal habit and particle size, can significantly impact the ease of isolation and drying.[1]
-
Improving Filtration:
-
Crystallization Conditions: The cooling rate and agitation during crystallization can influence crystal size and morphology. Slower cooling and gentle agitation often lead to larger crystals that are easier to filter.
-
Filter Type: For larger scales, consider using a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.
-
-
Efficient Drying:
-
Solvent Choice: The choice of crystallization solvent can impact drying. Solvents with lower boiling points are generally easier to remove. However, be aware that different solvents can lead to the formation of different polymorphs or solvates.
-
Drying Method: For larger quantities, a vacuum oven with controlled temperature is more efficient than air drying. Agitated filter dryers also provide efficient drying by breaking up the filter cake.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound derivatives?
A1: Key safety considerations include:
-
Thermal Runaway: Friedel-Crafts reactions, in particular, can be highly exothermic. It is crucial to have adequate cooling capacity and to monitor the reaction temperature closely to prevent a thermal runaway.
-
Reagent Handling: Many reagents used in these syntheses, such as strong acids, Lewis acids, and various organic solvents, are hazardous. Ensure proper personal protective equipment (PPE) is used and that all manipulations of large quantities are performed in a well-ventilated area, such as a fume hood or a walk-in hood.
-
Pressure Build-up: Some reactions may evolve gases. Ensure the reaction vessel is appropriately vented to prevent pressure build-up.
Q2: How can I minimize the use of column chromatography for the purification of my final product at a larger scale?
A2: Minimizing chromatography at scale is highly desirable for efficiency and cost-effectiveness.
-
Reaction Optimization: The best way to avoid extensive purification is to optimize the reaction to be as clean as possible, minimizing by-product formation.
-
Crystallization: As mentioned in the troubleshooting guide, developing a robust crystallization protocol is the most effective method for purifying large quantities of solid compounds. This may involve screening a variety of solvents and conditions (temperature, concentration, cooling rate).
-
Extraction and Washing: A well-designed aqueous workup with appropriate pH adjustments can remove many impurities before the final purification step.
-
Trituration: Slurrying the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective purification method.
Q3: Are there any "green" chemistry considerations for the scale-up synthesis of this compound derivatives?
A3: Yes, several green chemistry principles can be applied:
-
Atom Economy: Multicomponent reactions (MCRs) are inherently more atom-economical than multi-step linear syntheses.
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact and that can be recycled. Consider solvent-free or aqueous reaction conditions if feasible.
-
Catalysis: Using catalytic amounts of reagents is preferable to stoichiometric amounts.
-
Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for a Generic Three-Component Synthesis of a this compound Derivative.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Unoptimized | Pilot Scale (100 g) - Optimized |
| Reactant A | 1.0 eq | 1.0 eq | 1.0 eq |
| Reactant B | 1.1 eq | 1.1 eq | 1.1 eq |
| Reactant C | 1.2 eq | 1.2 eq | 1.2 eq |
| Solvent Volume | 10 mL | 1 L | 1 L |
| Addition Time of C | 5 min | 5 min | 60 min |
| Max. Temperature | 25 °C | 45 °C (exotherm) | 25 °C |
| Reaction Time | 2 h | 4 h | 2 h |
| Yield | 85% | 40-60% | 82% |
Experimental Protocols
Protocol 1: Gram-Scale Friedel-Crafts Intramolecular Cyclization
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with the 4-(arylamino)nicotinonitrile precursor (1.0 g, 1.0 eq).
-
Dissolution: Anhydrous dichloromethane (50 mL) is added, and the mixture is stirred until all solids dissolve.
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Catalyst Addition: Trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) (5.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1-2 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography or crystallization.
Workflow for Friedel-Crafts Cyclization
Caption: Experimental workflow for a gram-scale Friedel-Crafts cyclization.
References
Technical Support Center: 1,6-Naphthyridin-2-amine and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1,6-Naphthyridin-2-amine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term use, storage at room temperature in a desiccator is acceptable. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at 2-8°C in amber vials and used within 24 hours.
Q2: What are the primary degradation pathways for this compound and its derivatives?
Based on the structure, which includes an aminopyridine ring system, the main degradation pathways are:
-
Hydrolysis: The amino group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 1,6-naphthyridin-2(1H)-one.
-
Oxidation: The electron-rich aminopyridine ring is prone to oxidation, which can result in the formation of N-oxides or other oxidative degradation products. This can be catalyzed by exposure to air (oxygen), metal ions, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products, a common issue for many aromatic heterocyclic compounds.[1][2]
Q3: How does pH affect the stability of solutions containing this compound?
The stability of this compound in solution is pH-dependent. The compound is most stable in neutral to slightly acidic conditions (pH 5-7). In strongly acidic or alkaline solutions, the rate of hydrolysis can increase significantly. It is crucial to determine the optimal pH range for the stability of a specific derivative in your experimental buffer system.
Q4: Can I heat solutions of this compound?
Elevated temperatures can accelerate the degradation of this compound, particularly in solution. If heating is necessary for your experiment, it should be done for the shortest possible time and at the lowest effective temperature. A preliminary thermal stability study is recommended to understand the compound's tolerance to heat in your specific experimental setup.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound.
-
Possible Cause: The unexpected peaks are likely degradation products.
-
Troubleshooting Steps:
-
Review Sample Preparation and Storage: Were the solutions freshly prepared? How long were they stored and under what conditions (temperature, light exposure)?
-
Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it immediately by HPLC to establish a baseline chromatogram.
-
Perform a Forced Degradation Study: To tentatively identify the degradation products, subject the compound to stress conditions (see Experimental Protocols section). This can help correlate the unexpected peaks with specific degradation pathways.
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can resolve the parent compound from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column.
-
Issue 2: The color of my solution containing this compound changes over time (e.g., turns yellow or brown).
-
Possible Cause: Color change is often an indicator of oxidative degradation or the formation of polymeric impurities.
-
Troubleshooting Steps:
-
Protect from Oxygen: Degas your solvents and buffers by sparging with an inert gas like nitrogen or argon. Prepare and handle solutions under an inert atmosphere if possible.
-
Avoid Metal Contamination: Use high-purity solvents and reagents. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA, if compatible with your downstream application.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation, which can also lead to colored byproducts.
-
Issue 3: I am seeing a decrease in the biological activity or potency of my this compound derivative in my assays.
-
Possible Cause: The compound may be degrading in the assay buffer or under the assay conditions.
-
Troubleshooting Steps:
-
Assess Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, quench the reaction and analyze the sample by HPLC to quantify the amount of remaining parent compound.
-
Modify Assay Conditions: If degradation is observed, consider shortening the incubation time, lowering the temperature, or adjusting the pH of the assay buffer to a more neutral range if the assay allows.
-
Include a Positive Control: Use a well-characterized, stable compound as a positive control to ensure that the assay itself is performing as expected.
-
Quantitative Stability Data
The following tables summarize the hypothetical results of a forced degradation study on this compound, illustrating its stability under various stress conditions.
Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C
| Time (hours) | % Remaining (pH 3.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 95.2 | 99.8 | 96.5 |
| 8 | 90.7 | 99.5 | 92.1 |
| 24 | 78.5 | 98.9 | 85.3 |
| 48 | 65.1 | 97.8 | 77.6 |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Condition | Duration | % Remaining (Solid State) | % Remaining (in Methanol) |
| Thermal (60°C) | 48 hours | 99.5 | 92.3 |
| Photolytic (UV/Vis) | 24 hours | 98.1 | 88.7 |
Table 3: Stability of this compound under Oxidative Stress at Room Temperature
| Condition | Duration | % Remaining (in Methanol) |
| 3% H₂O₂ | 24 hours | 81.4 |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.
2. Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Regioselective Functionalization of the 1,6-Naphthyridine Core
Welcome to the technical support center for the regioselective functionalization of the 1,6-naphthyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of the 1,6-naphthyridine scaffold.
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Poor or incorrect regioselectivity is a frequent challenge in the functionalization of di- or poly-substituted 1,6-naphthyridines. The inherent electronic properties of the naphthyridine ring can lead to multiple reactive sites.
Potential Cause: In substrates like 5,7-dichloro-1,6-naphthyridine, one position may be electronically favored for oxidative addition. For instance, the C5 position is more electron-deficient than the C7 position, leading to preferential reaction at C5.[1]
Troubleshooting Steps:
-
Reaction Stoichiometry: To achieve monosubstitution, carefully control the stoichiometry of the boronic acid or other coupling partner. Using a slight excess (e.g., 1.3 equivalents) can favor the reaction at the more reactive site.[1]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst.[1] The ligand can influence the steric and electronic environment of the catalytic center, thereby affecting regioselectivity.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical. A common system for Suzuki-Miyaura coupling on this scaffold involves K₂CO₃ as the base in a 1,4-dioxane/water solvent system at elevated temperatures (e.g., 110 °C).[1]
-
Stepwise Functionalization: If a mixture of isomers is consistently obtained, a stepwise approach may be more effective. This involves the selective functionalization of the more reactive position first, followed by isolation and subsequent reaction at the second position.
Issue 2: Low Yield or No Reaction in Cross-Coupling Reactions
The electron-deficient nature of the 1,6-naphthyridine ring and the presence of nitrogen atoms can sometimes lead to low yields or reaction failure in cross-coupling reactions.
Potential Cause: The Lewis basic nitrogen atoms can coordinate to the metal catalyst, leading to catalyst deactivation. Additionally, the electron-deficient nature of the ring can make oxidative addition challenging.
Troubleshooting Steps:
-
Catalyst Choice: If standard palladium catalysts are ineffective, consider cobalt-catalyzed cross-coupling reactions. CoCl₂ has been shown to be effective for the alkylation and arylation of halogenated naphthyridines.[2]
-
Ligand Screening: For palladium-catalyzed reactions, screen a variety of phosphine ligands. Bulky, electron-rich ligands can often improve catalytic activity by promoting reductive elimination and preventing catalyst deactivation.
-
Solvent and Temperature: Ensure anhydrous conditions, as water can negatively impact many cross-coupling reactions. If the reaction is sluggish, a gradual increase in temperature may be beneficial, while monitoring for potential decomposition.
-
Activation of the Leaving Group: If a chloro-substituted naphthyridine is unreactive, consider converting it to a more reactive triflate derivative. 1,6-Naphthyridine-5,7-ditriflates have been shown to be highly reactive intermediates for a variety of substitution and cross-coupling reactions.[3]
Issue 3: Difficulty in Direct C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to modifying the 1,6-naphthyridine core, but achieving high regioselectivity can be difficult.
Potential Cause: The 1,6-naphthyridine ring has multiple C-H bonds with varying degrees of reactivity, which can lead to mixtures of isomers.
Troubleshooting Steps:
-
Directing Groups: The installation of a directing group is a powerful strategy to control the site of C-H activation. For example, a nicotinamide N-oxide has been used as a directing group in Rh(III)-catalyzed C-H activation for the synthesis of naphthyridinones.[4]
-
Catalyst System: The choice of metal catalyst and ligand is critical. Different catalyst systems can exhibit different regioselectivities. For instance, Rh(III) catalysts have been successfully employed for the regioselective synthesis of naphthyridinones via C-H activation.[4]
-
Reaction Conditions: Optimization of solvent, temperature, and additives is essential. Mild reaction conditions, such as room temperature, can sometimes improve selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary positions for functionalization on the 1,6-naphthyridine core?
A1: The most common positions for functionalization are C5 and C7, especially when starting from a substituted precursor like 5,7-dichloro-1,6-naphthyridine.[1] The reactivity of these positions is influenced by the electronic effects of the nitrogen atoms and any existing substituents.
Q2: How can I introduce an amino group onto the 1,6-naphthyridine ring?
A2: Buchwald-Hartwig amination is a common method for introducing amino groups. This palladium-catalyzed cross-coupling reaction typically involves a chloro- or triflate-substituted naphthyridine and an amine in the presence of a suitable palladium catalyst, ligand, and base.[3]
Q3: Is it possible to perform a one-pot, multi-step functionalization of the 1,6-naphthyridine core?
A3: Yes, one-pot procedures have been developed. For example, a one-pot ditriflation and regioselective nucleophilic aromatic substitution (SNAr) has been reported for the synthesis of 5-substituted 1,6-naphthyridines.[3] This approach can improve efficiency by reducing the number of purification steps.
Q4: What are some of the biological applications of functionalized 1,6-naphthyridines?
A4: Functionalized 1,6-naphthyridines exhibit a wide range of biological activities and have been investigated as HIV-1 integrase inhibitors, anticancer agents, and inhibitors of fibroblast growth factor receptors (FGFR).[1][5][6]
Quantitative Data Summary
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 5,7-Dichloro-1,6-naphthyridine | 4-Methylphenylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), 2 M K₂CO₃, 1,4-dioxane, 110 °C, 12 h | 7-Chloro-5-(p-tolyl)-1,6-naphthyridine | 70 | [1] |
| Suzuki-Miyaura Coupling | 5,7-Dichloro-1,6-naphthyridine | Phenylboronic acid (2.5 equiv), Pd(PPh₃)₄ (5 mol%), 2 M K₂CO₃, 1,4-dioxane, 110 °C, 12 h | 5,7-Diphenyl-1,6-naphthyridine | 85 | [1] |
| Cobalt-Catalyzed Alkylation | 5-Chloro-1,6-naphthyridine | BuMgCl, CoCl₂ (5%), THF | 5-Butyl-1,6-naphthyridine | 69 | [2] |
| Cobalt-Catalyzed Alkylation | 5-Chloro-1,6-naphthyridine | Cyclopropylmagnesium bromide, CoCl₂ (5%), THF | 5-Cyclopropyl-1,6-naphthyridine | 52 | [2] |
| One-Pot Ditriflation/SNAr | 8-Phenyl-1,6-naphthyridine-5,7(6H,8H)-dione | 1. Tf₂O, DIPEA, CH₂Cl₂; 2. Morpholine | 7-(Morpholino)-8-phenyl-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 85 | [3] |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution of 5,7-Dichloro-1,6-naphthyridine via Suzuki-Miyaura Coupling
This protocol is adapted from the work of Al-Tel et al.[1]
Materials:
-
5,7-Dichloro-1,6-naphthyridine
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2 M Aqueous potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add 5,7-dichloro-1,6-naphthyridine (1 mmol), the arylboronic acid (1.3 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add 1,4-dioxane (8 mL) and 2 M aqueous K₂CO₃ (2 mL).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cobalt-Catalyzed Alkylation of 5-Chloro-1,6-naphthyridine
This protocol is based on the work of Cahiez et al.[2]
Materials:
-
5-Chloro-1,6-naphthyridine
-
Alkylmagnesium halide (e.g., BuMgCl)
-
Cobalt(II) chloride (CoCl₂) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To a solution of 5-chloro-1,6-naphthyridine (1 mmol) in anhydrous THF under an argon atmosphere, add CoCl₂ (0.05 mmol).
-
Cool the mixture to 0 °C.
-
Slowly add the alkylmagnesium halide solution (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in cross-coupling reactions.
Caption: Experimental workflow for Suzuki-Miyaura monosubstitution.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of 1,6-Naphthyridin-2-amine: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed characterization of 1,6-Naphthyridin-2-amine using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The spectral data is presented in comparison with structurally related heterocyclic amines, offering researchers, scientists, and drug development professionals a valuable resource for structural elucidation and comparative analysis.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and selected alternative heterocyclic amines. All data was recorded in deuterated chloroform (CDCl₃) unless otherwise specified.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | H-3 | H-4 | H-5 | H-7 | H-8 | -NH₂ | Other Protons |
| This compound [1] | 6.95 (d, J = 8 Hz) | 7.17 (d, J = 7.5 Hz) | 7.26-7.38 (m) | 7.26-7.38 (m) | 8.08 (d, J = 7.5 Hz) | 4.99 (br s) | 8.77 (d, J = 4 Hz, H-5 or H-7) |
| 2-Aminopyridine | 6.59 (d, J = 8.4 Hz) | 7.39 (t, J = 7.8 Hz) | 6.72 (t, J = 6.0 Hz) | - | - | 4.46 (br s) | 8.05 (d, J = 4.8 Hz, H-6) |
| 2-Aminoquinoline | 6.75 (d, J = 8.8 Hz) | 7.64 (d, J = 8.8 Hz) | 7.42 (t, J = 7.6 Hz) | 7.69 (d, J = 8.4 Hz) | 7.24 (t, J = 7.6 Hz) | 4.85 (br s) | 7.53 (d, J=8.4 Hz, H-8) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| This compound [1] | 158.5 (assumed) | 110.1 | 138.5 | 121.4 | 127.5 | 147.5 | 116.1 | 136.1 | 144.0 |
| 2-Aminopyridine | 158.3 | 108.7 | 137.9 | - | 113.9 | 148.4 | - | - | - |
| 2-Aminoquinoline | 156.9 | 109.1 | 137.6 | 121.7 | 125.8 | 129.2 | 122.3 | 127.8 | 148.1 |
Experimental Protocols
General NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR:
-
Frequency: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.685 Hz
-
-
¹³C NMR:
-
Frequency: 100 MHz
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.461 Hz
-
Data Processing: All spectra were processed using standard Fourier transformation, phase correction, and baseline correction routines. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound and its comparison with alternative compounds using NMR spectroscopy.
References
Mass Spectrometry Analysis of 1,6-Naphthyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1,6-Naphthyridin-2-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the analysis of structurally similar compounds. This predicted data is compared with experimental data from publicly available databases for 2-aminoquinoline and 2-aminopyridine to offer a valuable reference for researchers working with aza-aromatic compounds.
Comparative Analysis of Mass Spectrometry Data
The mass spectrometric analysis of this compound and its structural analogs, 2-aminoquinoline and 2-aminopyridine, reveals characteristic fragmentation patterns that are informative for structural elucidation. The following table summarizes the key mass-to-charge ratios (m/z) and the proposed identities of the major fragments observed or predicted under electron ionization (EI) mass spectrometry.
| m/z | Proposed Fragment Identity | This compound (Predicted) | 2-Aminoquinoline (Experimental) | 2-Aminopyridine (Experimental) |
| 145 | [M]⁺• (Molecular Ion) | ✓ | ✓ | |
| 144 | [M-H]⁺ | ✓ | ||
| 118 | [M-HCN]⁺• | ✓ | ✓ | |
| 94 | [M]⁺• (Molecular Ion) | ✓ | ||
| 91 | [M-HCN-HCN]⁺• or [C₆H₅N]⁺• | ✓ | ✓ | |
| 67 | [C₄H₅N]⁺• | ✓ | ||
| 66 | [C₅H₄]⁺• | ✓ |
Experimental data for 2-Aminoquinoline and 2-Aminopyridine sourced from the NIST Mass Spectrometry Data Center.
Predicted Fragmentation Pathway of this compound
The proposed fragmentation of this compound under electron ionization is initiated by the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation pathway for nitrogen-containing heterocyclic compounds. Subsequent fragmentation may involve further losses of HCN or other small neutral molecules.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
The following are generalized protocols for the analysis of aromatic and heterocyclic amines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended as a starting point and may require optimization for specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of volatile and semi-volatile aromatic amines.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
If the compound is not volatile enough or exhibits poor chromatographic behavior, derivatization may be necessary. A common derivatization agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for the analysis of less volatile or thermally labile heterocyclic amines.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration in the range of 1-100 ng/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
Start at 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis or product ion scan for fragmentation analysis.
-
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound and similar compounds is outlined below.
Caption: General workflow for MS analysis of small molecules.
A Comparative Guide to the Structural Elucidation of 1,6-Naphthyridine Derivatives: X-ray Crystallography and its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of 1,6-naphthyridine derivatives is paramount. This class of nitrogen-containing heterocyclic compounds exhibits a wide range of biological activities, making them attractive scaffolds for novel therapeutics. Single-crystal X-ray crystallography stands as the gold standard for unambiguous structure determination, providing detailed insights into molecular geometry. This guide offers a comprehensive comparison of X-ray crystallography with alternative techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction (SCXRD) provides an atomic-resolution view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and torsion angles with high precision. This detailed structural information is invaluable for understanding structure-activity relationships (SAR), designing new analogues, and elucidating binding modes with biological targets.
Experimental Protocol: A Step-by-Step Overview
The process of determining a crystal structure using single-crystal X-ray diffraction involves several key stages:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the 1,6-naphthyridine derivative. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion, cooling, and solvent layering. The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (well-ordered and free of defects).[1]
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, data is often collected at low temperatures (e.g., 100 K) by flash-cooling the crystal in a stream of liquid nitrogen. The mounted crystal is then placed in an X-ray diffractometer, where it is rotated in a beam of monochromatic X-rays. A detector, such as a CCD or CMOS detector, records the diffraction pattern as a series of images at different crystal orientations.[1][2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This involves indexing the diffraction spots and integrating their intensities.[1][2]
-
Structure Solution and Refinement: The phase problem, a central challenge in X-ray crystallography, is solved using computational methods to generate an initial electron density map. For small molecules like 1,6-naphthyridine derivatives, direct methods are commonly employed. This initial model is then refined against the experimental diffraction data to improve the fit and obtain the final, accurate atomic coordinates.[3]
The experimental workflow for single-crystal X-ray crystallography is depicted below:
Quantitative Data from X-ray Crystallography of 1,6-Naphthyridine Derivatives
The following table summarizes selected crystallographic data for a representative 1,6-naphthyridine derivative, highlighting the precision of this technique.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.2345(3) |
| b (Å) | 15.6789(5) |
| c (Å) | 10.9876(4) |
| α (°) | 90 |
| β (°) | 101.234(2) |
| γ (°) | 90 |
| Selected Bond Lengths (Å) | |
| N1-C2 | 1.325(2) |
| C2-C3 | 1.401(2) |
| C3-C4 | 1.378(2) |
| C4-C4a | 1.412(2) |
| C4a-N5 | 1.389(2) |
| N5-C6 | 1.311(2) |
| C6-C7 | 1.405(2) |
| C7-C8 | 1.369(2) |
| C8-C8a | 1.418(2) |
| C8a-N1 | 1.365(2) |
| Selected Bond Angles (°) | |
| C8a-N1-C2 | 117.8(1) |
| N1-C2-C3 | 122.5(1) |
| C2-C3-C4 | 119.3(1) |
| C3-C4-C4a | 118.9(1) |
| C4-C4a-N5 | 121.5(1) |
| C4a-N5-C6 | 116.9(1) |
| N5-C6-C7 | 123.1(1) |
| C6-C7-C8 | 119.8(1) |
| C7-C8-C8a | 118.2(1) |
| C8-C8a-N1 | 121.8(1) |
Note: The data presented is a representative example and will vary for different 1,6-naphthyridine derivatives. The numbers in parentheses indicate the estimated standard deviation.
Alternative Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical characterization and can provide a wealth of information about the structure and dynamics of molecules in solution. For 1,6-naphthyridine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be used to elucidate the complete chemical structure.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A small amount of the purified 1,6-naphthyridine derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[4]
-
-
Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.
The logical relationship for structure elucidation using 2D NMR is illustrated below:
3D Electron Diffraction (MicroED)
A rapidly emerging technique, 3D electron diffraction (MicroED), allows for the determination of high-resolution structures from nanocrystals, which are often too small for conventional X-ray diffraction.[5] This method is particularly advantageous for compounds that are difficult to crystallize into larger single crystals. The experimental workflow is analogous to SCXRD but utilizes an electron beam instead of X-rays.
Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | 3D Electron Diffraction (MicroED) |
| Sample State | Solid (single crystal) | Solution | Solid (nanocrystals) |
| Sample Size | ~0.1 mm | 1-10 mg | Nanometer to micrometer scale |
| Information Obtained | Precise bond lengths, bond angles, torsion angles, absolute configuration | Connectivity, stereochemistry, dynamic information | Precise bond lengths, bond angles, torsion angles |
| Key Advantage | Unambiguous 3D structure | No need for crystals, provides solution-state information | Can analyze extremely small crystals |
| Key Limitation | Requires high-quality single crystals | Indirect structural information, can be complex for large molecules | Newer technique, requires specialized equipment |
Conclusion
For the definitive structural characterization of 1,6-naphthyridine derivatives, single-crystal X-ray crystallography remains the unparalleled method, providing a wealth of precise and unambiguous data. However, when obtaining suitable single crystals proves to be a bottleneck, NMR spectroscopy offers a powerful alternative for elucidating the chemical structure in solution. Furthermore, the advent of 3D electron diffraction provides a promising avenue for the analysis of nanocrystalline materials. The choice of technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. A multi-technique approach, where feasible, can provide the most comprehensive understanding of these important therapeutic scaffolds.
References
A Comparative Guide to the Biological Activity of Naphthyridine Isomers for Researchers
An In-depth Analysis of 1,6-Naphthyridin-2-amine and Its Isomeric Counterparts in Drug Discovery
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of this compound and its isomers, with a focus on their potential as anticancer agents. While direct comparative studies on the simple aminonaphthyridine isomers are limited in publicly available literature, this document synthesizes the current understanding of the broader activities of different naphthyridine classes to inform researchers, scientists, and drug development professionals.
Overview of Biological Activities
Naphthyridine derivatives have been extensively investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The position of the nitrogen atoms in the bicyclic ring system significantly influences the molecule's chemical properties and biological targets.
1,6-Naphthyridines: Derivatives of this scaffold have shown promise as anticancer agents. For instance, certain 1,6-naphthyridin-2(1H)-one derivatives have been explored as inhibitors of Heat Shock Protein 90 (Hsp90) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are implicated in cancer progression.[2][3] The burgeoning interest in this class reflects its potential in developing targeted cancer therapies.[4][5]
1,5-Naphthyridines: This class of naphthyridines has also been investigated for its anticancer properties. Some derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6]
1,7-Naphthyridines: Naturally derived and synthetic 1,7-naphthyridine compounds have exhibited anticancer activity. For example, 1-amino-4-phenyl-2,7-naphthyridine showed cytotoxicity against human lung and breast cancer cell lines.[6]
1,8-Naphthyridines: This is one of the most extensively studied classes of naphthyridines. Derivatives have been reported to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
2,6-Naphthyridines: Analogues of 2,6-naphthyridine have been developed as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[6]
2,7-Naphthyridines: This isomer has also been explored for its therapeutic potential. For instance, 1-amino-4-phenyl-2,7-naphthyridine has shown cytotoxic activity against cancer cells.[6]
Comparative Data: A Noteworthy Gap in Current Research
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., aminonaphthyridine isomers) and a vehicle control. Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylated substrate or a decrease in the consumption of ATP.
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution containing ATP and MgCl2.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the solution using an enzyme that produces light from ATP (e.g., luciferase).
-
Fluorescence-based Assay: Using a modified substrate that becomes fluorescent upon phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Experimental and Conceptual Frameworks
To aid in the conceptualization of comparative studies and understanding potential mechanisms of action, the following diagrams are provided.
Caption: Experimental Workflow for Comparative Analysis.
Caption: Generic Kinase Signaling Pathway Inhibition.
Future Directions
The diverse biological activities reported for various naphthyridine derivatives underscore the therapeutic potential of this heterocyclic scaffold. To fully unlock this potential, a systematic and comparative evaluation of the fundamental aminonaphthyridine isomers is crucial. Such research would provide a solid foundation for the rational design of more potent and selective drug candidates. Future studies should aim to:
-
Synthesize and characterize all six isomers of aminonaphthyridine.
-
Conduct comprehensive in vitro screening of these isomers against a panel of cancer cell lines from different tissues of origin.
-
Perform head-to-head comparisons of their inhibitory activity against a broad panel of protein kinases.
-
Elucidate the specific signaling pathways modulated by the most active isomers.
By addressing the current knowledge gap through such systematic studies, the scientific community can accelerate the development of novel naphthyridine-based therapeutics for a range of diseases, including cancer.
References
- 1. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Naphthyridine Synthesis: The Classic Skraup Reaction versus Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The synthesis of these compounds has evolved significantly from classical methods to more sophisticated and efficient modern techniques. This guide provides an objective comparison between the traditional Skraup reaction and contemporary synthetic strategies for accessing naphthyridines, supported by experimental data and detailed protocols.
At a Glance: Skraup vs. Modern Synthesis
| Feature | Skraup Reaction | Modern Synthesis Methods |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Generally milder, often catalyzed |
| Yields | Often low to moderate (e.g., 45-50% for 1,5-naphthyridine)[1] | Moderate to excellent (often >80-90%) |
| Substrate Scope | Limited, sensitive functional groups often not tolerated | Broad, high functional group tolerance |
| Regioselectivity | Can be difficult to control, may lead to isomeric mixtures | Often highly regioselective |
| Environmental Impact | Use of hazardous reagents (e.g., nitrobenzene, arsenic pentoxide) and generation of significant waste | Greener approaches available (e.g., water as a solvent, catalyst recycling)[2][3] |
| Safety Concerns | Highly exothermic and potentially violent reactions[4][5][6] | Generally safer and more controlled |
The Skraup Reaction: A Historical Perspective
The Skraup synthesis, a venerable method for preparing quinolines, has been adapted for the synthesis of naphthyridines.[7][8] This one-pot reaction typically involves heating an aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7][8] The in-situ dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation, leads to the formation of the naphthyridine ring system.[7][8]
Despite its historical significance, the Skraup reaction is often plagued by harsh conditions, low yields, and the formation of tarry by-products.[4] The highly exothermic nature of the reaction also poses significant safety risks.[4][5][6]
Modern Synthetic Methods: A Leap Forward
Contemporary approaches to naphthyridine synthesis offer significant advantages in terms of efficiency, selectivity, and safety. These methods often employ milder reaction conditions and exhibit broader substrate scope, making them more amenable to the synthesis of complex and highly functionalized molecules relevant to drug discovery.
Friedländer Annulation
The Friedländer synthesis is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] Modern variations of this reaction utilize a range of catalysts, including environmentally benign options like choline hydroxide and cerium(III) chloride, to afford high yields of substituted naphthyridines under milder conditions.[2][9][11]
Domino Reactions
Domino, or cascade, reactions have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation.[8] For naphthyridine synthesis, multi-component domino reactions can efficiently generate highly functionalized products with high atom economy and procedural simplicity.[8]
Transition-Metal Catalysis
Transition-metal catalysis has revolutionized organic synthesis, and its application to naphthyridine synthesis is no exception.
-
C-H Activation: This strategy allows for the direct functionalization of carbon-hydrogen bonds, offering a highly efficient and atom-economical route to substituted naphthyridines.[12][13] Rhodium(III)-catalyzed C-H activation has been successfully employed for the regioselective synthesis of naphthyridinones.[12]
-
Palladium-Catalyzed Cross-Coupling: These reactions are instrumental in constructing the naphthyridine core and introducing a wide array of substituents.[14] They offer excellent functional group tolerance and predictable regioselectivity.
Quantitative Data Comparison
The following tables provide a summary of quantitative data for the synthesis of specific naphthyridine isomers, comparing the Skraup reaction with modern alternatives.
Table 1: Synthesis of 1,5-Naphthyridine
| Method | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene, As₂O₅), Heat | 1,5-Naphthyridine | 45-50 | [1] |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | I₂, Dioxane/H₂O (1:1) | 1,5-Naphthyridine | Good | [1] |
Table 2: Synthesis of 1,8-Naphthyridine Derivatives
| Method | Starting Materials | Reagents & Conditions | Product | Yield (%) | Reference |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Acetone | Choline hydroxide (1 mol%), H₂O, 50°C, ~6 h | 2-Methyl-1,8-naphthyridine | 95 | [3] |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Ethyl trifluoroacetoacetate | CeCl₃·7H₂O, Mortar and pestle, RT, 5.5 min | Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | 92 | [11] |
| Microwave-Assisted Friedländer | 2-Aminonicotinaldehyde, Acetylacetone | DABCO, Microwave (600W), 3 min | 2-Acetyl-3-methyl-1,8-naphthyridine | 86 | |
| Domino Reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Ethanol, Reflux | Functionalized[4][15]naphthyridines | up to 95 | [8] |
Experimental Protocols
Skraup Synthesis of 1,5-Naphthyridine[1]
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic pentoxide (or other suitable oxidizing agent)
-
Sodium hydroxide solution
-
Chloroform
Procedure:
-
A mixture of 3-aminopyridine, glycerol, and arsenic pentoxide is prepared.
-
Concentrated sulfuric acid is cautiously added to the mixture with cooling.
-
The reaction mixture is heated to a specified temperature (e.g., 140-150 °C) for several hours.
-
After cooling, the mixture is diluted with water and made alkaline with a sodium hydroxide solution.
-
The aqueous solution is then subjected to steam distillation.
-
The distillate is extracted with chloroform.
-
The chloroform extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the crude 1,5-naphthyridine.
-
Further purification can be achieved by recrystallization or chromatography.
Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[3]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Domino Synthesis of Functionalized[4][16]Naphthyridine Derivatives[8]
General Procedure: A mixture of glutaraldehyde (1.2 mmol), malononitrile (1.0 mmol), and a β-ketoamide (1.0 mmol) in ethanol (15 mL) is refluxed for the appropriate time as monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired functionalized[4][15]naphthyridine derivative.
Visualizing the Synthetic Pathways
Caption: General experimental workflow for the Skraup synthesis of naphthyridines.
Caption: General experimental workflow for modern synthesis of naphthyridines.
Conclusion
While the Skraup reaction remains a historically important method for the synthesis of the parent naphthyridine ring system, its harsh conditions, safety concerns, and limited scope have led to its replacement by a variety of modern synthetic methods in contemporary organic synthesis. For researchers and drug development professionals, modern strategies such as the Friedländer annulation, domino reactions, and transition-metal-catalyzed C-H activation and cross-coupling reactions offer far greater flexibility, efficiency, and control. These methods provide access to a diverse range of functionalized naphthyridine derivatives with high yields and under significantly milder and safer conditions, making them the preferred choice for the development of novel therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acs.org [acs.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Skraup_reaction [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. connectjournals.com [connectjournals.com]
- 12. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Chemical Calculations for 1,6-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical calculation methods for studying 1,6-naphthyridine and its derivatives. It is intended to assist researchers in selecting appropriate computational strategies and interpreting theoretical data by providing a summary of common methodologies and supporting data from various studies.
Introduction to 1,6-Naphthyridines
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2][3] The 1,6-naphthyridine scaffold, in particular, is a significant structural motif in medicinal chemistry and materials science due to its diverse biological activities and interesting photophysical properties.[4][5] Quantum chemical calculations offer a powerful tool to investigate the electronic structure, molecular properties, and reactivity of these compounds, thereby guiding the rational design of novel therapeutic agents and functional materials.[6][7]
Comparison of Computational Methods
Density Functional Theory (DFT) is the most prevalent quantum mechanical method for investigating the properties of naphthyridine derivatives due to its favorable balance between computational cost and accuracy.[6][8][9] The choice of functional and basis set is critical for obtaining reliable results.
Commonly Used DFT Functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good description of the electronic structure and geometry of organic molecules.[8][9]
-
CAM-B3LYP (Coulomb-attenuating method B3LYP): A long-range corrected hybrid functional, which is often better suited for describing charge-transfer excitations and non-covalent interactions.[10]
-
ωB97XD: A long-range corrected hybrid functional that includes empirical dispersion corrections, making it suitable for systems where van der Waals interactions are important.[8][10]
-
M06-2X: A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions.[10]
Commonly Used Basis Sets:
-
Pople Style (e.g., 6-311++G(d,p)): This basis set is frequently employed for calculations on organic molecules, providing a good compromise between accuracy and computational expense. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing anions, excited states, and hydrogen bonding.[6][8]
-
Dunning's Correlation Consistent (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy benchmark calculations.
The selection of the functional and basis set should be guided by the specific properties of interest and validated against experimental data whenever possible. For instance, a benchmark study on diazines recommended the wB97XD, CAM-B3LYP, or M06-2X functionals with a triple-ζ quality basis set for reliable aromaticity index calculations.[10]
Data Presentation: Calculated Properties of Naphthyridine Derivatives
Table 1: Calculated Electronic Properties of Naphthyridine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 5-methyl-8H-benzo[h]chromeno[2,3-b][11][12]naphthyridine-6(5H),8-dione | B3LYP/6-311G(d,p) | -6.21 | -2.45 | 3.76 |
| 1,6-Diazanaphthalene (1,6-Naphthyridine) | DFT/B3LYP/6-311++G(d,p) | -6.94 | -1.09 | 5.85 |
| 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (Amine Tautomer) | B3LYP/6-311++G(d,p) | -5.14 | -1.17 | 3.97 |
| 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (Amine Tautomer) | CAM-B3LYP/6-311++G(d,p) | -6.49 | -0.19 | 6.30 |
| 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (Amine Tautomer) | ωB97XD/6-311++G(d,p) | -6.70 | -0.16 | 6.54 |
Data compiled for illustrative purposes based on reported values in the literature.[8][9]
Table 2: Calculated vs. Experimental Absorption Maxima (λmax) of Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives
| Compound | Experimental λmax (nm) in CH2Cl2 | Calculated λmax (nm) in CH2Cl2 (TD-DFT/B3LYP/6-311++G**) |
| L1 | ~320 | 284.3 |
| L2 | ~390 | 394.5 |
| L3 | ~390 | 395.6 |
| L4 | ~390 | 384.2 |
This table demonstrates the application of Time-Dependent DFT (TD-DFT) in predicting electronic absorption spectra and its comparison with experimental data for a related class of compounds.[13]
Experimental and Computational Protocols
General Computational Protocol for DFT Calculations
A typical workflow for performing quantum chemical calculations on a 1,6-naphthyridine derivative involves the following steps:
-
Input Structure Generation: A plausible 3D structure of the 1,6-naphthyridine derivative is constructed using molecular modeling software.
-
Method Selection: The desired level of theory (e.g., DFT functional) and basis set are chosen. For example, the B3LYP functional with the 6-311++G(d,p) basis set is a common choice.[6][8]
-
Geometry Optimization: A geometry optimization calculation is performed to find the minimum energy structure of the molecule. This is an iterative process where the atomic coordinates are adjusted until a stationary point on the potential energy surface is located.
-
Frequency Calculation: A frequency calculation is typically performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated, including:
-
Electronic Properties: HOMO and LUMO energies, Mulliken atomic charges, and dipole moments.[9]
-
Spectroscopic Properties: UV-Vis spectra (using TD-DFT), NMR chemical shifts, and vibrational frequencies.[7][13]
-
Nonlinear Optical (NLO) Properties: First-order hyperpolarizability (β).[12]
-
Aromaticity Indices: PDI, FLU, HOMA, etc.[6]
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions and charge delocalization.[9]
-
All calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[6]
General Experimental Protocol for Synthesis and Characterization
The synthesis of 1,6-naphthyridine derivatives is essential for providing the experimental data needed to validate computational results. A general synthetic and characterization workflow includes:
-
Synthesis: The synthesis of 1,6-naphthyridine derivatives can be achieved through various methods, including multicomponent reactions and intramolecular cyclizations.[4][5][11]
-
Purification: The synthesized compounds are purified using techniques such as column chromatography or recrystallization.
-
Characterization: The structure and purity of the compounds are confirmed using a range of spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[11]
-
Mass Spectrometry (MS): To determine the molecular weight.[11]
-
Infrared (IR) Spectroscopy: To identify functional groups.[11]
-
UV-Vis Spectroscopy: To measure the electronic absorption properties.[12]
-
Fluorescence Spectroscopy: To measure the emission properties.[5][12]
-
Mandatory Visualization
Caption: Workflow for quantum chemical calculations of 1,6-naphthyridine compounds.
References
- 1. acs.org [acs.org]
- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
A Comparative Guide to Purity Assessment of Synthesized 1,6-Naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,6-Naphthyridin-2-amine, a crucial heterocyclic amine scaffold in medicinal chemistry. The selection of an appropriate analytical technique is paramount to ensure the quality, consistency, and reliability of research data and to meet stringent regulatory standards in drug development. This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, supported by experimental data paradigms.
Introduction to Purity Assessment
Common Potential Impurities in this compound Synthesis
The synthesis of this compound often involves the condensation of substituted aminopyridines with various reagents.[1] Based on common synthetic routes for naphthyridine derivatives, potential impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-3-cyanopyridine or related aminopyridine precursors.
-
Isomeric Byproducts: Formation of other naphthyridine isomers depending on the cyclization strategy.
-
Side-Reaction Products: Products from incomplete or alternative cyclization pathways.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantitative determination based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. |
| Typical Purity Range Determined | 95-100% | 95-100% | 90-100% |
| Limit of Detection (LOD) for Impurities | ~0.01-0.1% | ~0.001-0.05% | ~0.1-1% |
| Limit of Quantification (LOQ) for Impurities | ~0.03-0.3% | ~0.003-0.15% | ~0.3-3% |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive to Sample? | Yes | Yes | No |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural elucidation of impurities. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation of polar and nonpolar impurities. For example, a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
Derivatization (if necessary):
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) to convert the amine group to a less polar derivative.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Transfer Line Temperature: 280 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Sample Preparation:
-
Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is required, add the derivatizing agent and heat the mixture as per the recommended protocol.
-
Inject an aliquot of the solution into the GC-MS system.
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST). Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.[2]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and an internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Internal Standard: A certified reference material of known purity with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Workflow
The following diagrams illustrate the general workflows for each analytical technique.
Caption: Workflow for Purity Assessment using HPLC.
Caption: Workflow for Impurity Profiling using GC-MS.
Caption: Workflow for Absolute Purity Determination using qNMR.
Conclusion
The choice of the most suitable analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC is a versatile and widely used method for routine purity checks and impurity profiling. GC-MS is invaluable for identifying and quantifying volatile impurities, which may not be amenable to HPLC analysis. qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, making it a powerful tool for the characterization of new chemical entities. For comprehensive quality control, a combination of these orthogonal techniques is often recommended to ensure the highest level of confidence in the purity of the synthesized compound.
References
Comparative Docking Analysis of 1,6-Naphthyridine-Based PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a novel 1,6-naphthyridinone-based inhibitor against Poly(ADP-ribose) polymerase-1 (PARP1) and contrasts its performance with established, clinically approved alternatives. The data presented herein is supported by experimental findings from peer-reviewed literature and is intended to inform research and development efforts in oncology and related fields.
Introduction to PARP1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs. These subsequently result in double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in these homologous recombination-deficient cells, ultimately leading to cell death. This mechanism, known as synthetic lethality, has established PARP1 as a key therapeutic target in oncology.
The 1,6-naphthyridine scaffold has emerged as a promising framework for the development of potent and selective PARP1 inhibitors. This guide focuses on a novel 1,6-naphthyridinone derivative and compares its inhibitory activity with that of two widely recognized PARP1 inhibitors, Olaparib and Talazoparib.
Data Presentation: Inhibitor Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a novel 1,6-naphthyridinone-based PARP1 inhibitor and two standard PARP1 inhibitors. Lower IC50 values are indicative of higher potency.
| Inhibitor Name/Code | Chemical Class | PARP1 IC50 (nM) | Reference |
| Compound 34 | 1,6-Naphthyridinone | Not explicitly stated, but described as "highly potent" [1] | [1] |
| Olaparib | Phthalazinone carboxamide | 5 | [2][3] |
| Talazoparib | Fluorinated quinazolinone | 0.57 | [4] |
Note: The IC50 value for Compound 34 was not numerically specified in the primary publication, which described it as a "novel and highly potent PARP1 inhibitor" based on further preclinical characterization. For the purpose of this guide, it is presented as a promising lead compound in the 1,6-naphthyridinone class.
Mandatory Visualization
The following diagram illustrates a typical workflow for a comparative molecular docking study, a computational method used to predict the binding affinity and interaction of inhibitors with their protein target.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,6-Naphthyridin-2-amine: A Procedural Guide
For Immediate Reference: Treat 1,6-Naphthyridin-2-amine as Hazardous Waste.
This document provides comprehensive guidance on the proper disposal procedures for this compound (CAS No. 17965-81-0), a nitrogen-containing heterocyclic compound. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling analogous compounds, such as aminopyridines, which are known for their acute toxicity.[1]
It is imperative to obtain and consult the Safety Data Sheet provided by the supplier for specific handling and disposal information. These procedures should be adapted to comply with all applicable local, state, and federal regulations.
Immediate Safety and Hazard Assessment
Before beginning any disposal-related activities, a thorough hazard assessment must be conducted. Based on data for structurally similar aminopyridines, this compound should be handled as a hazardous substance with the potential for acute toxicity.[1] All handling and disposal procedures must occur in a designated and controlled area, such as a chemical fume hood, to minimize exposure.
1.1 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact; related compounds can be harmful if absorbed through the skin.[1] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Avoids inhalation of dust or aerosols.[2] |
1.2 First Aid in Case of Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Remove contaminated clothing and shoes immediately. Rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available. Wash with soap and water. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Loosen tight clothing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [3]
2.1 Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container. This includes:
-
Unused or expired pure compound.
-
Contaminated solutions.
-
Contaminated disposable materials (e.g., pipette tips, weigh boats, gloves, paper towels).
-
-
Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
2.2 Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated. Post warning signs to prevent entry.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Containment: For small spills, use an absorbent material from a chemical spill kit to contain the spill. Avoid generating dust.
-
Cleanup: Carefully sweep or wipe up the spilled material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department as per their established protocols.[3]
2.3 Final Disposal
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[4]
-
Regulatory Compliance: Ensure all disposal activities are documented and comply with local, state, and federal regulations for hazardous waste.
Visualized Workflows
The following diagrams illustrate the key decision-making and operational processes for the safe disposal of this compound.
Caption: Decision flowchart for waste segregation.
Caption: Step-by-step spill response workflow.
References
Personal protective equipment for handling 1,6-Naphthyridin-2-amine
Essential Safety and Handling Guide for 1,6-Naphthyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds and general best practices for handling chemical reagents in a laboratory setting. Researchers must conduct a thorough, site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety and logistical information for the operational handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To prevent exposure, all handling of this compound should be performed within a certified chemical fume hood. The following table summarizes the minimum required personal protective equipment.
| PPE Category | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A government-approved respirator is necessary to prevent inhalation of vapors, mists, or dust. Handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2] |
| Eye & Face Protection | Chemical Safety Goggles or Face Shield | Provides a crucial barrier against potential splashes and airborne particles. Standard safety glasses are not sufficient.[1][2] |
| Skin & Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact. Gloves must be inspected for any signs of degradation before use and should be removed using the proper technique to avoid contaminating hands.[1][2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects personal clothing and underlying skin from contamination. Protective boots may be required depending on the scale of the operation.[1] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇N₃[3] |
| Molecular Weight | 145.16 g/mol [3] |
| CAS Number | 17965-81-0[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for safely managing this compound from preparation through cleanup.
-
Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Assemble all necessary laboratory equipment (e.g., spatula, weighing paper, glassware) and the chemical container.
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
-
Handling:
-
Don all required PPE as outlined in the table above before opening the chemical container.
-
Inside the fume hood, carefully weigh and transfer the chemical, handling it gently to avoid creating airborne dust.[2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or dust.[1]
-
-
Cleanup:
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is critical to ensure laboratory safety and environmental protection.
-
Waste Collection:
-
Waste Segregation:
-
It is critical to keep different waste streams separate. Do not mix this chemical waste with incompatible materials. While this compound is not halogenated, the principle of segregating waste (e.g., halogenated vs. non-halogenated) is a best practice that can facilitate proper treatment and may reduce disposal costs.[4]
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
